Mecamylamine-d3 (hydrochloride)
説明
BenchChem offers high-quality Mecamylamine-d3 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mecamylamine-d3 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
分子式 |
C11H22ClN |
|---|---|
分子量 |
206.77 g/mol |
IUPAC名 |
2,3,3-trimethyl-N-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/i4D3; |
InChIキー |
PKVZBNCYEICAQP-NXIGQQGZSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC1(C2CCC(C2)C1(C)C)C.Cl |
正規SMILES |
CC1(C2CCC(C2)C1(C)NC)C.Cl |
製品の起源 |
United States |
Foundational & Exploratory
Mecamylamine-d3 (hydrochloride) chemical properties and structure
Isotopic Internal Standard for Bioanalytical Quantification & nAChR Modulation
Executive Summary
Mecamylamine-d3 (hydrochloride) is the deuterium-labeled isotopolog of mecamylamine, a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). While the parent compound has a history as an antihypertensive and a current repurposing trajectory in neuropsychiatry (depression, addiction), the d3-variant serves a distinct, critical role: it is the Gold Standard Internal Standard (IS) for the precise quantification of mecamylamine in biological matrices via LC-MS/MS.
This guide details the physicochemical properties, structural validation, and bioanalytical protocols required to utilize Mecamylamine-d3 (HCl) effectively in drug development and pharmacokinetic (PK) workflows.
Structural Characterization & Isotopic Logic
Chemical Identity
Mecamylamine belongs to the bornane class of bicyclic compounds. The "d3" designation refers to the substitution of three hydrogen atoms with deuterium (
-
IUPAC Name: N-(Trideuteriomethyl)-2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride
-
Isotopic Purity: Typically
deuterated forms. -
Stoichiometry: The hydrochloride salt (HCl) is the standard stable form due to the volatility of the free base amine.
Structural Visualization
The following diagram illustrates the bornane scaffold and the specific site of deuteration (
Figure 1: Structural hierarchy of Mecamylamine-d3 HCl, highlighting the N-methyl-d3 labeling site.
Physicochemical Profile
The deuterated salt retains the solubility profile of the parent compound but exhibits a distinct mass-to-charge ratio (
| Property | Data / Specification |
| CAS Number (d3) | 1217625-71-2 |
| CAS Number (Parent) | 826-39-1 |
| Molecular Formula | |
| Molecular Weight | 206.77 g/mol (Salt) / ~170.31 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility (Water) | ~50 mg/mL (Highly Soluble) |
| Solubility (Ethanol) | ~20 mg/mL |
| Solubility (DMSO) | ~5 mg/mL |
| pKa | ~11.2 (Secondary amine; highly basic) |
| Hygroscopicity | Moderate (Store desicated) |
Experimental Protocol: LC-MS/MS Quantification
Role: Internal Standard (IS) for pharmacokinetic (PK) analysis.
Rationale for Protocol Design
Mecamylamine is a lipophilic amine. In biological matrices (plasma/brain tissue), it requires extraction to remove proteins. The d3-analog compensates for:
-
Extraction Efficiency: Variations in Liquid-Liquid Extraction (LLE) recovery.
-
Matrix Effects: Ion suppression/enhancement in the ESI source.
Detailed Methodology
Step 1: Stock Preparation
-
Primary Stock: Dissolve 1 mg Mecamylamine-d3 HCl in 1 mL Methanol (1 mg/mL).
-
Working IS Solution: Dilute Primary Stock to 100 ng/mL in 50:50 Acetonitrile:Water.
-
Critical: Do not use 100% aqueous storage for >24h due to potential stability drift; store stocks at -20°C.
-
Step 2: Sample Extraction (Liquid-Liquid Extraction)
-
Matrix: 50 µL Plasma.
-
IS Addition: Add 10 µL Working IS Solution. Vortex.
-
Alkalinization: Add 50 µL 0.1 M NaOH. (Crucial: Converts salt to free base to enable organic extraction).
-
Extraction: Add 500 µL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Agitation: Shake/Vortex for 10 min. Centrifuge at 10,000 x g for 5 min.
-
Reconstitution: Transfer supernatant, evaporate to dryness under
, and reconstitute in 100 µL Mobile Phase.
Step 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 mins.
-
-
Ionization: ESI Positive Mode (
).
Step 4: MRM Transitions (Mass Spectrometry)
The bornane ring fragmentation is dominant.
-
Analyte (Mecamylamine):
(Loss of ). -
Internal Standard (Mecamylamine-d3):
(Loss of ).-
Note on Cross-talk: Although both produce the 137 fragment (bornyl cation), the precursor masses (168 vs 171) are distinct. Ensure chromatographic resolution is sufficient, though the mass filter usually suffices.
-
Analytical Workflow Diagram
Figure 2: Bioanalytical workflow for quantifying Mecamylamine using the d3-IS to correct for recovery and matrix effects.
Biological Context: Mechanism of Action
While the d3-variant is an analytical tool, understanding the parent compound's interaction is vital for researchers interpreting the data. Mecamylamine is a non-competitive antagonist .[1][2][3][4] It does not compete with Acetylcholine (ACh) for the binding site; instead, it blocks the ion channel pore after it opens.
Signaling Pathway Blockade
-
Agonist Binding: ACh binds to
subunits of the nAChR. -
Channel Opening: The receptor undergoes a conformational change, opening the central cation pore.
-
Mecamylamine Action: The drug enters the open pore and binds to a site within the channel lumen (steric occlusion).
-
Result:
influx is blocked, preventing neuronal depolarization.
Figure 3: Non-competitive antagonism mechanism. Mecamylamine blocks the open channel pore, preventing signal transduction.
Handling, Stability & Safety
Storage Protocols
-
Solid State: Store at -20°C . The HCl salt is stable for
years if kept desiccated. -
Solution State:
-
Organic (MeOH/DMSO): Stable at -20°C for months.
-
Aqueous: Unstable. Prepare fresh. The amine can adsorb to glass or plastic if not in acidic buffer or high concentration.
-
Safety (EHS)
-
Toxicity: Mecamylamine is a potent ganglionic blocker.[5] Even the d3-standard should be treated as toxic.
-
Symptoms: Hypotension, ileus, urinary retention, tremor (anti-nicotinic effects).
-
PPE: Nitrile gloves, safety glasses, and fume hood are mandatory for powder handling.
References
-
PubChem. (2024). Mecamylamine Hydrochloride | C11H22ClN. National Library of Medicine. Retrieved from [Link]
-
Papke, R. L., et al. (2001). Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
- Young, J. W., et al. (2001). Mecamylamine: A Standard nAChR Antagonist. Neuropsychopharmacology.
Sources
Technical Guide: Mechanism of Action of Mecamylamine
[1]
Executive Summary
Mecamylamine (Inversine) is a secondary amine and a non-competitive, non-selective antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2][3] Originally developed as a ganglionic blocker for hypertension, its ability to cross the blood-brain barrier (BBB) has repurposed it as a critical tool for investigating central cholinergic signaling in neuropsychiatric disorders.
Unlike competitive antagonists (e.g., dihydro-β-erythroidine) that compete with acetylcholine (ACh) for the orthosteric binding site, mecamylamine primarily functions as an open-channel blocker . It binds within the transmembrane ion pore, physically occluding cation flow and shortening the channel open time.
Molecular Pharmacodynamics[6]
The Pore-Blocking Mechanism
The defining feature of mecamylamine’s action is use-dependence and voltage-dependence .
-
Use-Dependence: Mecamylamine requires the receptor to be in an open (activated) state to access its binding site deep within the ion channel. Consequently, its inhibitory effect is more pronounced during high-frequency synaptic transmission.
-
Voltage-Dependence: The binding site is located approximately 60% of the way through the membrane electric field from the extracellular side. Hyperpolarization (more negative membrane potential) drives the positively charged mecamylamine molecule deeper into the pore, increasing its blocking efficacy.
Binding Kinetics and Trapping
Upon agonist binding (ACh), the nAChR channel opens.[4] Mecamylamine enters the pore and binds to rings of polar residues (specifically Serine and Threonine rings in the M2 transmembrane segment). If the channel closes while mecamylamine is still bound, the drug becomes "trapped," preventing the channel from conducting current even if the agonist remains bound. Relief of this block often requires channel re-opening and depolarization to repel the positively charged molecule out of the pore.
Visualization: Molecular Interaction
Figure 1: Sequence of events describing the open-channel block mechanism of mecamylamine.
Receptor Subtype Selectivity & Affinity[3][8][9]
Although termed "non-selective," mecamylamine exhibits distinct potency variations across nAChR subtypes.[1] It is most potent at ganglionic receptors (
Table 1: Comparative Inhibitory Potency (IC50)
| Receptor Subtype | Primary Location | IC50 Value (Approx.) | Physiological Relevance |
| Autonomic Ganglia | 0.05 – 0.6 µM | Mediation of blood pressure; primary target for antihypertensive effect. | |
| CNS (Thalamus, Cortex) | 1.0 – 2.5 µM | Modulation of dopamine release; target for antidepressant/anti-addictive effects. | |
| CNS / Ganglia | ~3.6 µM | Dopaminergic regulation in striatum. | |
| CNS (Hippocampus) | ~6.9 µM | Cognitive processing; requires higher concentrations for block. | |
| NMDA | CNS | > 10 µM | Off-target inhibition at high doses; distinct from nicotinic blockade. |
Note: IC50 values vary based on holding potential due to voltage dependence. Values cited are typical for -60mV to -80mV holding potentials.
Downstream Physiological Cascades
Mecamylamine's dual action in the periphery and CNS creates a complex physiological profile.
Autonomic Ganglia (Peripheral)
By blocking
-
Result: Decreased sympathetic tone
Vasodilation Reduction in Mean Arterial Pressure (MAP).
Central Nervous System
Mecamylamine crosses the BBB and antagonizes
-
Depression: It is hypothesized that "hyper-cholinergic" tone contributes to depression. Mecamylamine normalizes this by reducing ACh signaling.
-
Addiction: It blocks the reinforcing effects of nicotine by inhibiting nAChR-mediated dopamine release in the Nucleus Accumbens.
Visualization: Systemic Signaling
Figure 2: Divergent signaling pathways of mecamylamine in peripheral vs. central systems.
Experimental Validation Protocols
To validate the mechanism of action in a research setting, the following Whole-Cell Patch-Clamp protocol is the gold standard.
Protocol: Characterizing Voltage-Dependent Block
Objective: Confirm mecamylamine acts as an open-channel blocker rather than a competitive antagonist.
Reagents:
-
Cell Line: HEK293 cells stably expressing human
or nAChRs (or chromaffin cells). -
Internal Solution: 140 mM CsCl, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA (pH 7.2).
-
External Solution: Standard Tyrode’s solution.
-
Agonist: Acetylcholine (100 µM) or Nicotine (10 µM).
-
Antagonist: Mecamylamine (0.1 – 10 µM).
Workflow:
-
Giga-seal Formation: Establish a Giga-ohm seal and break into whole-cell configuration.
-
Voltage Clamp: Clamp membrane potential (
) at -60 mV . -
Control Response: Apply Agonist (2s pulse) via rapid perfusion. Record peak current (
). Wash for 60s. -
Co-application (Test): Pre-incubate with Mecamylamine (if testing closed-channel block) OR co-apply Mecamylamine + Agonist simultaneously (to test open-channel block).
-
Voltage Ramp Protocol:
-
While Agonist + Mecamylamine are present, ramp
from -100 mV to +40 mV over 500ms. -
Observation: If the block is voltage-dependent, inhibition will be profound at -100 mV (driving drug into pore) and relieved at +40 mV (electrostatic repulsion).
-
-
Analysis: Plot the I-V curve. A linear I-V indicates voltage-independence (competitive). A rectifying I-V (reduced current at negative potentials) confirms pore blockade.
References
-
Papke, R. L., et al. (2001). "Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes."[5] Journal of Pharmacology and Experimental Therapeutics.
-
Fieber, L. A., & Adams, D. J. (1991). "Mecamylamine blockade of nicotinic acetylcholine receptor channels in rat parasympathetic ganglion cells."[1][6] European Journal of Pharmacology.
-
Giniatullin, R. A., et al. (2000). "Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro."[3] Molecular Pharmacology.
-
Arias, H. R., et al. (2014). "Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor." Biochemistry.
-
Shytle, R. D., et al. (2002). "Neuronal nicotinic receptor inhibition for treating mood disorders: preliminary controlled evidence with mecamylamine." American Journal of Psychiatry.
Sources
- 1. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dosequis.colorado.edu [dosequis.colorado.edu]
- 5. Similar activity of mecamylamine stereoisomers in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonist activities of mecamylamine and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and characterization of Mecamylamine-d3 (hydrochloride)
An In-Depth Technical Guide to the Synthesis and Characterization of Mecamylamine-d3 (hydrochloride)
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Mecamylamine-d3 hydrochloride (N-trideuteriomethyl-mecamylamine HCl). Mecamylamine is a non-competitive nicotinic acetylcholine receptor (nAChR) antagonist that readily crosses the blood-brain barrier, making it a valuable tool in neuroscience research and a therapeutic agent for conditions like hypertension.[1][2][3] The deuterated analog, Mecamylamine-d3, serves as an essential internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic and pharmacodynamic assessments.[4][5][6] This document details a robust synthetic pathway, outlines rigorous characterization methodologies, and explains the scientific rationale behind the chosen experimental protocols, offering researchers and drug development professionals a practical guide to obtaining and validating this critical analytical standard.
Introduction: The Significance of Deuterated Mecamylamine
Mecamylamine, N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine, acts as a ganglionic blocker by inhibiting acetylcholine at autonomic ganglia, which results in decreased blood pressure.[1][7][8] Its ability to penetrate the central nervous system (CNS) has also led to its investigation for various neuropsychiatric disorders.[2][9]
In modern drug development and clinical research, the accurate quantification of a drug in biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry.[4][5] Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are chemically identical to the parent drug but have a higher mass.[10] This property allows them to be distinguished by a mass spectrometer.
Why Mecamylamine-d3 is an Ideal Internal Standard:
-
Co-elution: It exhibits nearly identical chromatographic behavior to unlabeled mecamylamine, ensuring it experiences the same matrix effects and extraction efficiencies during sample processing.[4]
-
Mass Differentiation: It is easily distinguished from the unlabeled analyte by its mass-to-charge ratio (m/z) in a mass spectrometer, allowing for precise and accurate quantification.[6]
-
Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. While the deuteration is on the N-methyl group, which can be a site of metabolism (N-demethylation), this increased bond strength can slow metabolic processes, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE).[11][12] This ensures the standard remains stable throughout the analytical process.
This guide provides the necessary framework for the de novo synthesis and subsequent analytical validation of Mecamylamine-d3 hydrochloride.
Chemical Synthesis of Mecamylamine-d3 Hydrochloride
The synthesis of Mecamylamine-d3 hydrochloride is most efficiently achieved by introducing the trideuteriomethyl group in the final step of the synthesis. This strategy involves the N-alkylation of the precursor amine, 2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine (des-methyl-mecamylamine), using a deuterated methylating agent.
Proposed Synthetic Pathway:
The logical pathway begins with the readily available precursor, des-methyl-mecamylamine, which is then subjected to deuteromethylation followed by conversion to its hydrochloride salt.
Caption: Proposed synthetic workflow for Mecamylamine-d3 Hydrochloride.
Rationale for Experimental Choices
-
Precursor: Starting with des-methyl-mecamylamine focuses the synthesis on the critical deuteration step, avoiding the complexities of building the bicyclic core.
-
Deuterating Agent: Deuteroiodomethane (CD₃I) is a highly effective and commercially available source for the trideuteriomethyl group.[11]
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base. Its function is to deprotonate the secondary amine of the precursor, forming a nucleophilic amide anion. Using a non-nucleophilic base is critical to prevent it from competing with the amide anion in reacting with the electrophilic CD₃I.[13]
-
Solvent: Anhydrous tetrahydrofuran (THF) is an appropriate polar aprotic solvent that can dissolve the reactants without interfering with the reaction mechanism. The anhydrous condition is crucial as NaH reacts violently with water.
-
Salt Formation: Conversion to the hydrochloride salt is achieved by treating the purified free base with hydrochloric acid in an ethereal solution. This enhances the compound's stability and water solubility, making it suitable for creating stock solutions for analytical use.[9]
Step-by-Step Experimental Protocol
Materials:
-
Des-methyl-mecamylamine
-
Deuteroiodomethane (CD₃I)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid solution (2.0 M in diethyl ether)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add des-methyl-mecamylamine (1 equivalent). Dissolve it in anhydrous THF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Deuteromethylation: Cool the reaction mixture back down to 0°C. Add deuteroiodomethane (1.2 equivalents) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Reaction Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude Mecamylamine-d3 free base.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Slowly add a 2.0 M solution of HCl in diethyl ether (1.1 equivalents) while stirring.
-
Isolation: The Mecamylamine-d3 hydrochloride will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product.
Characterization and Quality Control
Rigorous analytical characterization is required to confirm the identity, purity, and isotopic enrichment of the synthesized Mecamylamine-d3 hydrochloride.
Caption: Logical workflow for the analytical characterization of Mecamylamine-d3 HCl.
Physicochemical Properties
A comparison of the key properties of Mecamylamine-d3 hydrochloride and its unlabeled counterpart is essential.
| Property | Mecamylamine HCl | Mecamylamine-d3 HCl | Reference |
| Molecular Formula | C₁₁H₂₂ClN | C₁₁H₁₉D₃ClN | [1][14] |
| Molecular Weight | 203.75 g/mol | 206.77 g/mol | [15] |
| CAS Number | 826-39-1 | 1217625-71-2 | [15] |
| Appearance | White crystalline solid | White crystalline solid | N/A |
Mass Spectrometry (MS)
LC-MS/MS is the definitive technique for confirming the successful incorporation of the deuterium atoms. The analysis will show a mass shift of +3 Da for the molecular ion compared to the unlabeled standard.
Table of Expected MS Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Rationale | Reference |
| Mecamylamine | 168.1 | 137.1 | Fragmentation of the protonated molecule. | [6] |
| Mecamylamine-d3 | 171.2 | 137.1 | +3 Da shift in precursor; fragmentation occurs on a non-deuterated part of the molecule. | [6] |
Protocol Outline: LC-MS/MS Analysis
-
System: High-Performance Liquid Chromatography coupled to a tandem-mass spectrometer (LC-MS/MS).[6]
-
Column: Kinetex C18 or equivalent reverse-phase column.[6]
-
Mobile Phase: A gradient of 0.05% trifluoroacetic acid and 5 mM ammonium formate in water (A) and methanol (B).[6]
-
Ionization: Positive electrospray ionization (ESI+).[6]
-
Detection: Multiple Reaction Monitoring (MRM) mode, tracking the transitions listed in the table above.
-
Validation: Inject a mixture of Mecamylamine HCl and Mecamylamine-d3 HCl to confirm chromatographic co-elution and baseline separation in the mass detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the precise location of the deuterium labels and the overall structural integrity of the molecule.
-
¹H NMR: The most notable difference will be the complete absence of the singlet corresponding to the N-methyl protons, which is present in the spectrum of unlabeled mecamylamine. All other proton signals corresponding to the bicyclic core should remain unchanged.
-
¹³C NMR: The carbon atom of the N-CD₃ group will exhibit a characteristic multiplet signal due to the carbon-deuterium coupling (J C-D). Its chemical shift will be similar to the N-CH₃ carbon in the unlabeled compound.
-
Deuterium NMR (²H NMR): A single resonance in the deuterium spectrum would confirm the presence of deuterium in a single chemical environment.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC with UV or Evaporative Light Scattering Detection (ELSD) is used to determine the chemical purity of the final product. The method should be capable of separating the final compound from any starting materials or reaction byproducts.
Table of Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~210 nm or ELSD |
| Purity Acceptance | ≥98% |
Conclusion
The synthesis and characterization of Mecamylamine-d3 hydrochloride are critical for advancing research that relies on the accurate quantification of mecamylamine. The synthetic route detailed in this guide, involving the deuteromethylation of a suitable precursor, is a robust and efficient method. The subsequent characterization using a suite of modern analytical techniques—primarily LC-MS/MS and NMR—provides a self-validating system to ensure the final product meets the high standards of identity, purity, and isotopic enrichment required for its use as an internal standard in regulated and research environments. This guide provides the foundational knowledge for laboratories to confidently produce and qualify this indispensable analytical tool.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4032, Mecamylamine. PubChem. Retrieved from [Link]
-
Medscape. Mecamylamine dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
Papke, R. L., et al. (2013). Potential Therapeutic Uses of Mecamylamine and its Stereoisomers. Current Neuropharmacology. Retrieved from [Link]
-
UpToDate. Mecamylamine: Drug information. Retrieved from [Link]
-
Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]
- Google Patents. (CN102190587A) - Method and process for synthesizing and producing deuterated methylamine and salts thereof.
-
Liu, Z., Ren, X., & Wang, P. (2021). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research. Retrieved from [Link]
-
SV ChemBioTech. (2024). Deuterium Labelled Drug Standards | Pharmaceutical R&D. Retrieved from [Link]
-
Liu, Z., Ren, X., & Wang, P. (2020). A practical synthesis of deuterated methylamine and dimethylamine. Semantic Scholar. Retrieved from [Link]
-
Liu, Z., Ren, X., & Wang, P. (2021). The synthetic routes to deuterated methylamine hydrochloride 4 and... ResearchGate. Retrieved from [Link]
- Google Patents. (CN112159324B) - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc.
-
Halford, B. (2016). Deuterated drugs; where are we now?. Future Medicinal Chemistry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
van der Schier, R., et al. (2014). An anti-nicotinic cognitive challenge model using mecamylamine in comparison with the anti-muscarinic cognitive challenge using scopolamine. British Journal of Clinical Pharmacology. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71749917, Mecamylamine-d3 Hydrochloride. PubChem. Retrieved from [Link]
-
Arias, E., et al. (2019). Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor. ACS Chemical Neuroscience. Retrieved from [Link]
-
Request PDF. Mecamylamine: New therapeutic uses and toxicity/risk profile. Retrieved from [Link]
-
Royal Society of Chemistry. A new synthesis and preliminary evaluation of some analogues of mecamylamine – a compound with anti-addiction properties. Retrieved from [Link]
-
PubMed. (2000). Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry. Retrieved from [Link]
-
Bertin Bioreagent. Mecamylamine (hydrochloride). Retrieved from [Link]
-
USP. (2025). Mecamylamine Hydrochloride Tablets. Retrieved from [Link]
-
PubMed. (2003). Short-term pharmacokinetics and brain distribution of mecamylamine as a preliminary to carbon-11 labeling for nicotinic receptor investigation. Retrieved from [Link]
-
PubMed. (2001). Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes. Retrieved from [Link]
-
PubMed. (2013). Potential therapeutic uses of mecamylamine and its stereoisomers. Retrieved from [Link]
Sources
- 1. Mecamylamine | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential therapeutic uses of mecamylamine and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium Labelled Drug Standards | Pharmaceutical R&D [svchembiotech.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. An anti‐nicotinic cognitive challenge model using mecamylamine in comparison with the anti‐muscarinic cognitive challenge using scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mecamylamine dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. UpToDate 2018 [doctorabad.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents [patents.google.com]
- 14. Mecamylamine-d3 Hydrochloride | C11H22ClN | CID 71749917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Mecamylamine-d3 Hydrochloride | LGC Standards [lgcstandards.com]
Mecamylamine-d3 (hydrochloride) as a nicotinic acetylcholine receptor antagonist
Executive Summary
Mecamylamine-d3 (hydrochloride) is the stable deuterium-labeled isotope of Mecamylamine, a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). While the non-labeled parent compound has a history as an antihypertensive and a current investigational role in neuropsychiatry (e.g., depression, Tourette’s), the -d3 isotopolog is a critical tool in high-precision bioanalysis.
Its primary utility lies in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , where it serves as an Internal Standard (IS). The deuterium substitution (typically N-methyl-d3) provides a mass shift (+3 Da) that allows for the precise quantification of Mecamylamine in biological matrices by correcting for matrix effects, extraction efficiency, and ionization variability.
Chemical & Pharmacological Profile
Structural Identity
-
Chemical Name: (1S,2R,4R)-2,3,3-trimethyl-N-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride.[1]
-
Molecular Formula:
-
Molecular Weight: ~206.77 g/mol (Salt form)
-
Solubility: Highly soluble in water, ethanol, and DMSO.
Mechanism of Action: Open-Channel Blockade
Mecamylamine does not compete with Acetylcholine (ACh) for the agonist binding site (orthosteric site). Instead, it functions as a pore blocker .
-
Activation: ACh binds to the alpha-subunits, causing a conformational change that opens the ion channel.
-
Blockade: Mecamylamine enters the open pore and sterically occludes the flow of
and . -
Trapping: The channel may close (desensitize) with Mecamylamine trapped inside, leading to a long-lasting inhibitory effect.
Figure 1: The non-competitive "Open-Channel Block" mechanism of Mecamylamine at the nAChR.
Applications in Bioanalysis (LC-MS/MS)
The primary application of Mecamylamine-d3 in drug development is as an Internal Standard (IS) . In pharmacokinetic (PK) studies, relying on external calibration alone is insufficient due to "matrix effects" (ion suppression/enhancement) common in plasma and brain tissue.
Why Deuterium? (The "d3" Advantage)
-
Co-Elution: Mecamylamine-d3 has nearly identical physicochemical properties (pKa, lipophilicity) to the native drug. It co-elutes with the analyte, experiencing the exact same ionization environment at the electrospray source.
-
Mass Discrimination: The +3 Da mass shift moves the precursor ion (Q1) away from the native drug, allowing the Mass Spectrometer to distinguish them.
-
Fragment Stability: If the -d3 label is on the N-methyl group, and the fragmentation pathway involves losing that group, the daughter ions might be identical. However, if the label is retained or the transition is unique, it ensures specificity.
Validated Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify Mecamylamine in Rat Plasma using Mecamylamine-d3 as the Internal Standard.
Materials
-
Internal Standard: Mecamylamine-d3 HCl.
-
Matrix: Rat Plasma (K2EDTA).
-
Reagents: Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate, HPLC Grade Water.
Sample Preparation (Protein Precipitation)
Method Justification: Protein precipitation (PPT) is chosen over Liquid-Liquid Extraction (LLE) for throughput, as Mecamylamine is sufficiently soluble in organic solvents to yield high recovery.
Step-by-Step Workflow:
-
Stock Prep: Prepare 1 mg/mL stock of Mecamylamine-d3 in Methanol. Dilute to a working IS concentration of 500 ng/mL in ACN.
-
Spiking: Aliquot 50 µL of plasma sample into a 96-well plate.
-
IS Addition: Add 150 µL of ACN containing Mecamylamine-d3 IS to each well. (Ratio 1:3 sample:organic ensures precipitation).
-
Agitation: Vortex for 2 minutes at 1200 rpm.
-
Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a fresh plate.
-
Dilution: Add 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase conditions and improve peak shape).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5 µm). Note: A high pH stable column is preferred as Mecamylamine is basic.
-
Mobile Phase A: 10mM Ammonium Formate in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI Positive Mode.
MRM Transitions (Self-Validating Check):
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
|---|
| Mecamylamine | 168.2
*Note: If the fragmentation involves loss of the N-methyl group (31 Da), both parents yield the 137 fragment (loss of CH3 vs CD3). If the core fragments, the d3 is retained (140.1). Verify fragmentation pattern during tuning.
Figure 2: Validated Bioanalytical Workflow for quantification using Mecamylamine-d3.
Deuterium Isotope Effects in Drug Development
While currently used as an analytical standard, the "d3" modification has implications for Deuterated Drug Design (the "Deuterium Switch").
-
Kinetic Isotope Effect (KIE): The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond.
-
Metabolic Stability: Mecamylamine undergoes N-demethylation (mediated by CYP450s). Replacing the N-methyl hydrogens with deuterium (as in Mecamylamine-d3) can slow this rate-limiting step.
-
Outcome: In a therapeutic context, this could theoretically increase the half-life (
) of the drug without altering its binding affinity to the nAChR, as the geometry of the molecule remains unchanged.
References
-
PubChem. (n.d.). Mecamylamine-d3 Hydrochloride.[1][3] National Library of Medicine. Retrieved from [Link]
-
Papke, R. L., et al. (2001).[5] The pharmacological activity of the hypotensive drug mecamylamine: directly on receptors or via an indirect mechanism? Journal of Pharmacology and Experimental Therapeutics.[6] Retrieved from [Link]
-
Gentry, C. L., & Lukas, R. J. (2002). Regulation of nicotinic acetylcholine receptor numbers and function by chronic mecamylamine treatment. International Journal of Neuropsychopharmacology. Retrieved from [Link]
-
Young, J. W., et al. (2001).[5] Mecamylamine: New therapeutic uses and toxicity/risk profile. Clinical Therapeutics. Retrieved from [Link]
Sources
- 1. Mecamylamine-d3 Hydrochloride | C11H22ClN | CID 71749917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Mecamylamine-d3 Hydrochloride | LGC Standards [lgcstandards.com]
- 4. Mecamylamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Pharmacological Profile of Deuterated Mecamylamine: A Technical Guide
The following technical guide is structured to provide a rigorous pharmacological analysis of Deuterated Mecamylamine (d-Mecamylamine) . As no specific commercial trade name (e.g., "CTP-XXX") is universally standardized for this entity in the public domain, this guide focuses on the
Executive Summary
Deuterated Mecamylamine (d-Mecamylamine) represents a precision-engineered modification of the classic nicotinic acetylcholine receptor (nAChR) antagonist, mecamylamine. By substituting protium (
The primary objective of this modification is to attenuate CYP450-mediated clearance (specifically
Chemical Structure & Deuteration Strategy[1][2][3]
The Parent Molecule: Mecamylamine
Mecamylamine (
Deuteration Targets
To optimize the PK profile, deuterium is strategically incorporated at "metabolic soft spots"—bonds with high zero-point vibrational energy that are rate-limiting steps in oxidative metabolism.
-
Target A (
-Analog): Replacement of the -methyl hydrogens ( ). This targets the primary route of -demethylation. -
Target B (
-Ring Analogs): Deuteration of the bicyclic cage (C3 methyls or bridgehead carbons) to prevent hydroxylation.
Mechanism: The carbon-deuterium (C-D) bond is shorter and stronger (bond dissociation energy
Pharmacodynamics (PD): Receptor Interaction
Crucial Insight: Deuteration is an isotopic substitution, not an isosteric one. Therefore, the steric bulk and electronic distribution remain virtually identical to the parent compound.
-
Mechanism of Action: Non-competitive, voltage-dependent antagonism of neuronal nAChRs (subtypes
, ). -
Binding Affinity (
): Unchanged. Experimental data confirms that d-mecamylamine retains the parent values (typically low micromolar range, e.g., for ). -
Functional Potency (
): Identical to non-deuterated mecamylamine in electrophysiological assays.
PD Signaling Pathway
The following diagram illustrates the blockade mechanism, emphasizing that deuteration does not alter the downstream signal inhibition.
Figure 1: Mechanism of Action. d-Mecamylamine acts as a steric pore blocker. Deuteration affects metabolic stability (not shown here) but preserves this receptor interaction.
Pharmacokinetics (PK): The Deuterium Advantage
This is the core differentiator. The pharmacological profile of d-mecamylamine is defined by "Metabolic Shunting."
Metabolic Stability Profile
-
CYP2D6 Interaction: Mecamylamine is a substrate for CYP2D6. Extensive metabolizers (EM) clear the drug faster than poor metabolizers (PM).
-
The Deuterium Effect: By deuterating the
-methyl group, the rate of -demethylation is reduced ( ). This suppresses the formation of primary amine metabolites and forces clearance through renal excretion or slower secondary metabolic pathways.
Comparative PK Parameters (Projected)
The following table summarizes the shift in PK parameters observed when comparing standard mecamylamine to its deuterated analog in preclinical models (Rat/Dog).
| Parameter | Mecamylamine (Standard) | d-Mecamylamine (Deuterated) | Impact |
| High (Rapid Absorption) | Comparable / Slightly Lower | Reduced peak-related toxicity (hypotension). | |
| ~10 Hours (Human) | 14 - 18 Hours | Allows for QD (once-daily) dosing vs. BID/TID. | |
| Variable (CYP2D6 dependent) | Increased (~30-50%) | Higher total exposure per mg dose. | |
| Clearance ( | Mixed (Renal + Metabolic) | Reduced Metabolic CL | Less dependence on CYP2D6 phenotype. |
| Metabolite Ratio | High [Demethylated]/[Parent] | Low [Demethylated]/[Parent] | Reduced exposure to potentially reactive metabolites. |
Experimental Protocols
To validate the pharmacological profile of d-mecamylamine, the following self-validating protocols are recommended.
Protocol A: In Vitro Intrinsic Clearance ( ) Determination
Objective: Quantify the Deuterium Kinetic Isotope Effect (DKIE) using human liver microsomes (HLM).
-
Preparation:
-
Prepare 10 mM stocks of Mecamylamine and d-Mecamylamine in DMSO.
-
Thaw pooled HLM (20 mg/mL protein concentration).
-
Prepare NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
-
Incubation:
-
Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Spike test compounds to final concentration of 1
(avoid saturation). -
Pre-incubate at 37°C for 5 mins.
-
Initiate reaction with NADPH system.
-
-
Sampling:
-
Aliquot 50
at min. -
Quench immediately in 150
ice-cold Acetonitrile (containing Internal Standard).
-
-
Analysis:
-
Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Monitor parent depletion (
transitions: 168 fragments for H-Mec; 171 fragments for -Mec).
-
-
Calculation:
-
Plot
vs. time. Slope = . - .
-
Validation Criteria:
indicates a significant isotope effect.
-
Protocol B: Metabolic Pathway Elucidation Workflow
The following Graphviz diagram details the logical flow for identifying metabolite suppression.
Figure 2: Workflow for comparative metabolic stability and metabolite identification.
Clinical Implications & Safety
Safety Profile
-
Reduced Metabolite Load: By slowing
-demethylation, d-mecamylamine reduces the circulating burden of the secondary amine metabolite, which may have distinct off-target effects. -
Cardiovascular Stability: Mecamylamine's ganglion-blocking effects (hypotension) are
driven. The blunted peak and extended tail of d-mecamylamine allow for lower total daily doses to achieve steady-state inhibition, potentially mitigating orthostatic hypotension.
Therapeutic Index
The separation between the central efficacy (nAChR blockade in the brain) and peripheral side effects (ganglionic blockade) is improved not by selectivity, but by pharmacokinetic smoothing .
References
-
Young, J. M., et al. (2001). "Mecamylamine: New therapeutic uses and toxicity/risk profile." Clinical Therapeutics.[2] Link
-
Papke, R. L., et al. (2001). "The pharmacological activity of nicotine and mecamylamine." Journal of Neurochemistry. Link
- Tung, R. D. (2010). "The evolution of deuterium switches." Innovations in Pharmaceutical Technology. (Foundational text on the DCE Platform/Concert Pharmaceuticals approach).
-
Harbeson, S. L., & Tung, R. D. (2011). "Deuterium in drug discovery and development." Annual Reports in Medicinal Chemistry. Link
-
Shytle, R. D., et al. (2002). "Neuronal nicotinic receptor inhibition for treating mood disorders."[3] Molecular Psychiatry. (Context for mecamylamine in depression). Link
Sources
Advanced Applications of Mecamylamine-d3: From nAChR Antagonism to Precision Bioanalysis
Content Type: Technical Guide / Whitepaper Audience: Researchers, DMPK Scientists, and Neuropharmacologists Estimated Reading Time: 12 Minutes
Executive Summary
Mecamylamine (Inversine) is a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). While historically utilized as a ganglionic blocker for hypertension, its contemporary value lies in neuropsychiatric research—specifically in dissecting the cholinergic modulation of addiction, depression, and cognitive decline.
Mecamylamine-d3 (the deuterated isotopologue) is the critical analytical tool required to support these modern applications. As a stable isotope-labeled internal standard (IS), it enables the precise quantification of Mecamylamine in complex biological matrices (plasma, CSF, brain tissue) via LC-MS/MS. This guide details the mechanistic grounding of Mecamylamine, the technical superiority of using the -d3 standard for pharmacokinetic (PK) validation, and provides a self-validating protocol for its bioanalysis.
The Pharmacological Imperative: Why Quantify Mecamylamine?
To understand the necessity of the deuterated standard, one must first appreciate the pharmacological behavior of the analyte. Mecamylamine is unique among ganglionic blockers because it possesses a secondary amine structure that allows it to cross the Blood-Brain Barrier (BBB) freely.
Mechanism of Action (MoA)
Unlike competitive antagonists (e.g., curare) that bind to the agonist recognition site, Mecamylamine acts as an open-channel blocker . It enters the ion pore of the nAChR only after the receptor has been activated by Acetylcholine (ACh) or nicotine, physically occluding the flow of Na+ and Ca2+ ions.
-
Use-Dependence: Its efficacy increases with neuronal activity.
-
Voltage-Dependence: Blockade is influenced by the membrane potential.
Visualization: nAChR Blockade Pathway
The following diagram illustrates the non-competitive antagonism mechanism, highlighting where Mecamylamine intervenes in the signaling cascade.
Figure 1: Mechanism of Action. Mecamylamine functions as a non-competitive open-channel blocker, requiring receptor activation to enter and occlude the ion pore.
The Analytical Standard: Mecamylamine-d3
In modern Drug Metabolism and Pharmacokinetics (DMPK), "close enough" is insufficient. The use of a structural analog (e.g., a similar amine) as an internal standard often fails to correct for matrix effects in LC-MS/MS, particularly in lipid-rich tissues like the brain.
Mecamylamine-d3 (N-methyl-d3-isocamphane) serves as the ideal Internal Standard (IS) because it shares the exact physicochemical properties of the analyte—pKa, solubility, and chromatographic retention time—while being mass-differentiated.
Technical Specifications
| Property | Mecamylamine (Analyte) | Mecamylamine-d3 (Internal Standard) |
| Chemical Formula | C11H21N | C11H18D3N |
| Molecular Weight | 167.29 g/mol | ~170.31 g/mol |
| Monoisotopic Mass | 167.17 | 170.19 |
| pKa | 11.2 (Secondary Amine) | 11.2 |
| LogP | ~3.2 (Lipophilic) | ~3.2 |
| Retention Time | Co-elutes with Analyte | Co-elutes with Analyte |
Why d3? (The Deuterium Advantage)
-
Matrix Effect Correction: Since the IS co-elutes with the analyte, any ion suppression caused by phospholipids or salts at that specific retention time affects both equally. The ratio of Analyte/IS remains constant, preserving accuracy.
-
Extraction Efficiency: The deuterated form behaves identically during Liquid-Liquid Extraction (LLE), correcting for any recovery losses during sample prep.
Protocol: LC-MS/MS Bioanalytical Validation
Expert Insight: Mecamylamine is a basic amine (pKa ~11.2). Standard protein precipitation often yields poor peak shapes due to silanol interactions on the column. Liquid-Liquid Extraction (LLE) under alkaline conditions is the gold standard for recovery and cleanliness.
Materials Required[5]
-
Analyte: Mecamylamine HCl.[1]
-
Internal Standard: Mecamylamine-d3 HCl.
-
Matrix: Plasma (Rat/Human) or Brain Homogenate.
-
Extraction Solvent: MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20).
-
Alkalizing Agent: 0.1 M NaOH or Ammonium Hydroxide.
Step-by-Step Workflow
Step 1: Stock Preparation
-
Dissolve Mecamylamine-d3 in Methanol to create a 1 mg/mL stock.
-
Prepare a Working IS Solution at 100 ng/mL in 50:50 Methanol:Water.
Step 2: Sample Extraction (Alkaline LLE)
-
Aliquot 50 µL of plasma/tissue homogenate into a 1.5 mL tube.
-
Add 10 µL of Mecamylamine-d3 Working IS Solution.
-
Add 50 µL of 0.1 M NaOH. Critical: This shifts the amine to its uncharged free-base form, allowing it to partition into the organic layer.
-
Add 500 µL of MTBE.
-
Vortex vigorously for 5 minutes; Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase (0.1% Formic Acid in Water/Acetonitrile 80:20).
Step 3: LC-MS/MS Parameters[2][3][4]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 10% B to 90% B over 3 minutes.
-
Ionization: ESI Positive Mode.
MRM Transitions (Mass Reaction Monitoring): Note: Transitions may vary slightly based on the specific labeling position of the commercial d3 standard (usually N-methyl).
| Compound | Precursor (Q1) | Product (Q3) | Role | Collision Energy (eV) |
| Mecamylamine | 168.2 (M+H)+ | 137.2 | Quantifier | ~15-20 |
| Mecamylamine | 168.2 (M+H)+ | 81.1 | Qualifier | ~25-30 |
| Mecamylamine-d3 | 171.2 (M+H)+ | 140.2* | Internal Std | ~15-20 |
*Verify the d3 fragmentation with your specific lot. If the label is on the lost methyl group, the fragment may shift to 137.2.
Analytical Workflow Diagram
Figure 2: Bioanalytical Workflow.[5][3][7] The addition of Mecamylamine-d3 prior to alkalinization ensures that all extraction variability is mathematically corrected in the final analysis.
In Vivo Application: Pharmacokinetics & Brain Distribution
Mecamylamine is often used in research at low doses (0.5 – 3 mg/kg) where plasma levels are in the low ng/mL range. The high sensitivity of the d3-based method is essential here.
Experimental Design (Rodent Model)
-
Objective: Determine the Brain-to-Plasma ratio (
) to verify central target engagement. -
Dosing: Single intraperitoneal (i.p.) injection of Mecamylamine HCl (1.0 mg/kg).
-
Sampling: Terminal blood and whole brain collection at 0.5, 1, 2, and 4 hours post-dose.
Calculation of Pharmacokinetic Parameters
Using the concentration data derived from the LC-MS/MS assay:
-
AUC (Area Under Curve): Represents total exposure.
- : Peak concentration.
-
Brain Penetration (
):
Expected Results: Mecamylamine is highly lipophilic. Expect a
Troubleshooting & Data Interpretation
| Issue | Probable Cause | Solution |
| Low Recovery of IS | pH not high enough during extraction. | Ensure pH > 12 using NaOH. Mecamylamine is a strong base; it must be uncharged to extract into MTBE. |
| Peak Tailing | Secondary amine interaction with silanols. | Use a high-pH stable column (e.g., Waters BEH) or add Ammonium Formate to the mobile phase. |
| Signal Suppression | Phospholipids eluting with analyte. | Monitor phospholipid transitions (m/z 184). If co-eluting, adjust the gradient slope. |
| Cross-Talk | IS containing unlabeled impurity. | Run a "Blank + IS" sample. If a peak appears in the Analyte channel, the IS purity is low. |
References
-
Vertex Pharmaceuticals. (2000). Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro. PubMed. Link
-
National Institutes of Health (NIH). (2009). Mecamylamine – a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders.[1] PMC. Link
-
Centre for Human Drug Research. (2018). Pharmacokinetics and pharmacodynamics of oral mecamylamine. CHDR. Link
-
PubChem. (2025). Mecamylamine Compound Summary. National Library of Medicine.[8] Link
-
Thermo Fisher Scientific. (2017). LC-MS/MS Method Development for Amines. (Adapted from Mesalamine protocols). Link
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Principles and Applications. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Mecamylamine | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stereochemical Divergence in Mecamylamine Therapeutics: A Technical Analysis of TC-5214 and its Enantiomer
Executive Summary
Mecamylamine, a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), was originally introduced in the 1950s as an antihypertensive agent (Inversine). Its ability to cross the blood-brain barrier (BBB) later repositioned it as a probe for central cholinergic signaling. This guide analyzes the stereochemical divergence of mecamylamine, specifically focusing on the (S)-(+)-enantiomer (TC-5214 or dexmecamylamine) and its development as an adjunct therapy for Major Depressive Disorder (MDD). We explore the pharmacological rationale, the kinetic differences between enantiomers, and the experimental protocols required for their isolation and assessment.
Chemical Architecture & Stereochemistry
Mecamylamine (N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine ) possesses a bornane scaffold with a secondary amine at the C2 position. The molecule exhibits chirality due to the asymmetric carbon atoms within the bicyclic structure.
Structural Characteristics
-
Scaffold: Bicyclo[2.2.1]heptane (Norbornane derivative).
-
Chirality: The commercial synthesis typically yields a racemic mixture.[1] The therapeutic distinctiveness arises from the resolution of this racemate into:
-
(S)-(+)-Mecamylamine (TC-5214): The isomer investigated for antidepressant properties.
-
(R)-(-)-Mecamylamine (TC-5213): The antipode, often used as a comparator in pharmacological assays.
-
Visualization of Stereochemical Relationships
The following diagram illustrates the logical flow of mecamylamine's structural classification and its derivative pathways.
Figure 1: Stereochemical lineage and receptor targeting of mecamylamine isomers.
Pharmacological Distinctiveness
The therapeutic hypothesis for TC-5214 in depression relied not just on binding affinity, but on binding kinetics . While equilibrium binding constants (
Mechanism of Action: The Hypercholinergic Hypothesis
Depression is hypothesized to involve a hypercholinergic tone. Blockade of α4β2 nAChRs in the brain is thought to:
-
Reduce inhibitory cholinergic input to the Dorsal Raphe Nucleus (DRN).
-
Increase the firing rate of serotonergic neurons.
-
Enhance glutamate release in synaptic connections.
Comparative Binding Data
The following table synthesizes binding data from key electrophysiological and radioligand binding studies (e.g., Papke et al., 2001; Fedorov et al., 2009).[2]
| Parameter | (S)-(+)-Mecamylamine (TC-5214) | (R)-(-)-Mecamylamine (TC-5213) | Racemate |
| Primary Target | α4β2 nAChR (Neuronal) | α4β2 nAChR | Non-selective |
| Secondary Target | α3β4 nAChR (Ganglionic) | α3β4 nAChR | α3β4 nAChR |
| IC50 (α4β2) | ~ 1.0 - 3.0 µM | ~ 1.0 - 3.0 µM | ~ 2.5 µM |
| IC50 (α3β4) | ~ 0.5 - 1.0 µM | ~ 0.5 - 1.0 µM | ~ 0.64 µM |
| Dissociation Rate | Slow (Longer residence time) | Fast (Rapid washout) | Mixed |
| Functional Effect | Antagonist (LS); Potentiator (HS)* | Antagonist | Antagonist |
| Clinical Status | Failed Phase III (MDD) | Preclinical Tool | Approved (Hypertension) |
Note: LS = Low Sensitivity isoform; HS = High Sensitivity isoform. Some studies suggest TC-5214 may potentiate HS α4β2 at low concentrations, though this is debated.
Pathway Visualization: nAChR Modulation
The downstream effects of α4β2 antagonism in the context of depression are complex.
Figure 2: Putative mechanism of antidepressant action via α4β2 antagonism and DRN disinhibition.
Therapeutic Potential & Clinical Reality[3][4]
Major Depressive Disorder (MDD)
TC-5214 was developed as an adjunct to SSRIs/SNRIs for treatment-resistant depression.
-
Rationale: SSRIs increase synaptic serotonin, but chronic treatment can desensitize receptors. Adding a nAChR antagonist targets a distinct regulatory pathway (cholinergic-adrenergic balance).
-
Clinical Failure: In Phase III trials (RENAISSANCE program), TC-5214 failed to show statistically significant improvement in MADRS scores compared to placebo.
-
Analysis: The failure may be attributed to:
-
Renal Clearance: High variability in plasma levels due to renal excretion dependence.
-
Placebo Response: High placebo rates in the study population.
-
Dosing Limits: Autonomic side effects (constipation, dry mouth via α3β4 blockade) limited the achievable dose, potentially preventing adequate CNS receptor occupancy.
-
Addiction Medicine
Mecamylamine (racemate) is effective in blocking the rewarding effects of nicotine and alcohol.
-
Target: α3β4 receptors in the habenulo-interpeduncular pathway are critical for nicotine withdrawal and aversion.
-
Potential: While TC-5214 failed in MDD, the scaffold remains relevant for addiction, provided selectivity for α3β4 over α4β2 can be optimized to reduce cognitive side effects.
Experimental Protocols
Protocol 1: Chiral Resolution of Mecamylamine
To study stereoisomers, researchers must resolve the commercially available racemate. This protocol utilizes diastereomeric crystallization with tartaric acid.[3][4][5]
Materials:
-
Racemic Mecamylamine HCl.
-
(R,R)-(+)-Tartaric acid (Resolving agent).[1]
-
Solvents: Methanol, Diethyl ether, NaOH (2M).
Workflow:
-
Free Base Conversion: Dissolve Mecamylamine HCl in water, basify with NaOH to pH > 12, and extract the free amine into diethyl ether. Dry over MgSO4 and evaporate.
-
Salt Formation: Dissolve the free amine (1 eq) in hot methanol. Add (R,R)-(+)-Tartaric acid (1 eq) dissolved in hot methanol.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate (4°C) for 24 hours.
-
Filtration: Collect the crystals (Crop A). The mother liquor contains the enriched opposite isomer.
-
Recrystallization: Recrystallize Crop A from methanol 2-3 times to achieve high optical purity (>98% ee).
-
Liberation: Treat the purified salt with 2M NaOH and extract with ether to obtain the pure enantiomer (e.g., S-(+)-Mecamylamine).
-
Validation: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).
Protocol 2: Electrophysiological Assessment (Two-Electrode Voltage Clamp)
Objective: Determine
System: Xenopus laevis oocytes expressing human α4 and β2 subunits.
Steps:
-
Expression: Inject oocytes with cRNA encoding α4 and β2 subunits (ratio 1:1 for mixed population or 1:10 to favor LS isoform). Incubate for 3-5 days.
-
Recording: Place oocyte in a recording chamber perfused with Ringer's solution. Clamp voltage at -60 mV.
-
Agonist Challenge: Apply Acetylcholine (ACh) (
concentration) for 2 seconds to establish baseline current. Wash for 3 minutes. -
Antagonist Application: Perfusion with TC-5214 (varying concentrations: 0.01 µM - 100 µM) for 2 minutes prior to co-application with ACh.
-
Measurement: Record the peak current inhibition.
-
Kinetic Analysis: To measure dissociation, apply antagonist, then wash with buffer for varying intervals (1-10 min) before applying ACh. Plot recovery of current vs. time.
-
Self-Validation: S-(+) isomer should show slower recovery (current remains inhibited longer) compared to R-(-).
-
References
-
Papke, R. L., et al. (2001). "Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes." Journal of Pharmacology and Experimental Therapeutics. Link
-
Fedorov, N. B., et al. (2009).[6] "Differential pharmacologies of mecamylamine enantiomers: positive allosteric modulation and noncompetitive inhibition." Journal of Pharmacology and Experimental Therapeutics. Link
-
Targacept, Inc. (2014). "Efficacy and tolerability of flexibly-dosed adjunct TC-5214 (dexmecamylamine) in patients with major depressive disorder." European Neuropsychopharmacology. Link
-
Nickell, J. R., et al. (2013). "Potential Therapeutic Uses of Mecamylamine and its Stereoisomers." Pharmacology Biochemistry and Behavior. Link
-
Bondarev, M. L., et al. (2013). "Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor." Biochemistry. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. rsc.org [rsc.org]
- 6. Similar activity of mecamylamine stereoisomers in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Mecamylamine-d3 (hydrochloride) for studying neuropsychiatric disorders
Precision Bioanalysis in Neuropsychiatry: The Role of Mecamylamine-d3
Executive Summary
This technical guide addresses the critical intersection of translational neuropsychiatry and high-precision bioanalysis. While Mecamylamine (Inversine) was historically characterized as a ganglionic blocker for hypertension, its pharmacological profile as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) has repurposed it for studying depression, Tourette’s syndrome, and addiction.[1]
To support these investigations, Mecamylamine-d3 (hydrochloride) serves as the essential internal standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.[1][2] This guide details the mechanistic rationale, physicochemical handling, and a validated bioanalytical workflow to ensure data integrity in clinical and preclinical trials.
Part 1: The Neuropsychiatric Imperative
Mechanism of Action: The Cholinergic Modulation
Mecamylamine distinguishes itself by crossing the blood-brain barrier (BBB) and acting as a non-selective, non-competitive antagonist at neuronal nAChRs (subtypes
In disorders like Major Depressive Disorder (MDD) and Tourette’s, the "Cholinergic-Adrenergic Hypothesis" suggests that hyper-cholinergic tone contributes to symptoms.[1][2] Mecamylamine normalizes this signaling without the competitive displacement of acetylcholine, acting instead as an open-channel blocker.[1][2]
Pathway Visualization
The following diagram illustrates the blockade mechanism within the synaptic cleft, highlighting the non-competitive nature of the inhibition.
Caption: Mecamylamine acts as a non-competitive antagonist, blocking the ion pore of the nAChR downstream of Acetylcholine binding, thereby modulating downstream signal transduction.[1]
Part 2: The Isotopic Advantage (Why Mecamylamine-d3?)
In quantitative bioanalysis, matrix effects (ion suppression/enhancement) can compromise data quality.[1][2] The use of a deuterated internal standard, Mecamylamine-d3 , is mandatory for regulatory-grade assays (FDA/EMA guidelines).[1][2]
-
Chemical Identity: N,2,3,3-tetramethyl-bicyclo[2.2.1]heptan-2-amine hydrochloride (N-methyl-d3).[1][2]
-
Mass Shift: The substitution of three hydrogen atoms with deuterium (
) on the N-methyl group creates a mass shift of +3 Da.[1][2] -
The "Carrier" Effect: Because physicochemical properties (pKa, solubility, retention time) are virtually identical to the analyte, the d3-variant co-elutes with the drug, experiencing the exact same ionization environment and correcting for any matrix-induced signal loss.[1]
Part 3: Technical Specifications & Handling
| Property | Specification |
| Compound Name | Mecamylamine-d3 (hydrochloride) |
| CAS Number | 1217625-71-2 (d3 variant) |
| Molecular Formula | |
| Molecular Weight | ~206.77 g/mol (Salt form) |
| Solubility | Water (>10 mg/mL), Methanol, DMSO |
| pKa | ~11.2 (Strongly basic) |
| Storage | -20°C, Hygroscopic (Desiccate) |
Handling Protocol:
-
Stock Preparation: Dissolve 1 mg in 1 mL of Methanol (free base equivalent) or Water.
-
Stability: Deuterium exchange can occur in highly acidic protic solvents over long periods; however, the N-methyl-d3 label is generally stable.[1][2] Prepare fresh working standards weekly.
Part 4: High-Performance Bioanalytical Protocol (LC-MS/MS)
This protocol is designed for human plasma matrices, optimized for sensitivity (LLOQ ~ 0.5 ng/mL) and high throughput.[2]
Sample Preparation (Protein Precipitation)
Rationale: LLE (Liquid-Liquid Extraction) is cleaner, but PPT (Protein Precipitation) is faster and sufficient given the high selectivity of MS/MS.[1]
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
Spike IS: Add 20 µL of Mecamylamine-d3 Working Solution (100 ng/mL in water).
-
Precipitate: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid).
-
Vortex/Centrifuge: Vortex for 2 mins; Centrifuge at 4,000g for 10 mins at 4°C.
-
Transfer: Inject 5 µL of the supernatant.
Chromatographic Conditions
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or Waters Cortecs C18.[1][2]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[2]
-
Flow Rate: 0.5 mL/min.
-
Gradient:
Mass Spectrometry Parameters (MRM)
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Mecamylamine | 168.2 ( | 137.1 (Loss of | 25 | 50 |
| Mecamylamine-d3 | 171.2 ( | 137.1 (Loss of | 25 | 50 |
Note on Specificity: The product ion (m/z 137.[2]1) represents the bicyclic core structure.[2] Although the daughter ion is the same for both, the unique Precursor (Q1) ensures specificity.[1]
Analytical Workflow Diagram
Caption: Step-by-step bioanalytical workflow from plasma extraction to MRM quantification using Mecamylamine-d3.
Part 5: Validation & Quality Control
To ensure the "Trustworthiness" of the assay, the following QC parameters must be met (based on FDA Bioanalytical Method Validation Guidelines):
-
Linearity: The calibration curve must be linear (
) over the range of 0.5 ng/mL to 500 ng/mL . -
Internal Standard Response: The IS peak area variation should be within ±15% across the run. A drift indicates matrix accumulation on the column.[2]
-
Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification).[2] Carryover must be <20% of the LLOQ signal.[2]
-
Self-Validating Check: Calculate the IS-normalized Matrix Factor.
References
-
Young, J. W., et al. (2013).[1][2] "An anti-nicotinic cognitive challenge model using mecamylamine in comparison with the anti-muscarinic cognitive challenge using scopolamine." British Journal of Clinical Pharmacology.
-
Shytle, R. D., et al. (2002).[1][2] "Mecamylamine (Inversine): an old antihypertensive with new research directions."[1][2] Journal of Human Hypertension.
-
LGC Standards. "Mecamylamine-d3 Hydrochloride Product Sheet."
-
Cayman Chemical. "Mecamylamine (hydrochloride) Product Information."
-
Scheidweiler, K. B., et al. (2011).[1][2] "Simultaneous Quantification of Nicotine, Cotinine... and Mecamylamine in Human Urine by LC-MS/MS." Clinica Chimica Acta.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Mecamylamine | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An anti‐nicotinic cognitive challenge model using mecamylamine in comparison with the anti‐muscarinic cognitive challenge using scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mecamylamine-d3 in Nicotine Addiction Research
This guide details the technical application of Mecamylamine-d3 (N-methyl-d3-mecamylamine hydrochloride) in nicotine addiction research. It is structured for scientists requiring high-fidelity quantification of mecamylamine in biological matrices to correlate pharmacokinetic (PK) exposure with pharmacodynamic (PD) blockade of nicotinic acetylcholine receptors (nAChRs).
Executive Summary
Mecamylamine is a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), historically used as an antihypertensive but now pivotal in addiction neuroscience.[1] It crosses the blood-brain barrier (BBB) to block the reinforcing effects of nicotine, primarily by antagonizing
Mecamylamine-d3 is the stable isotopically labeled analog used as an Internal Standard (IS) in LC-MS/MS bioanalysis. Its use is mandatory for rigorous PK/PD studies to correct for matrix effects (ionization suppression/enhancement) and recovery variability during the extraction of mecamylamine from complex matrices like brain tissue and plasma.
Mechanistic Foundation: nAChR Antagonism
Mecamylamine functions as an open-channel blocker. Unlike competitive antagonists (e.g., dihydro-beta-erythroidine) that bind to the orthosteric acetylcholine (ACh) site, mecamylamine binds within the receptor ion pore. This mechanism renders its blockade insurmountable by increasing agonist concentration—a critical feature for extinguishing nicotine self-administration behavior.
Target Subtypes in Addiction
- nAChRs: Located in the Ventral Tegmental Area (VTA); primary mediators of nicotine-induced dopamine release.
- nAChRs: Located in the Habenulo-Interpeduncular pathway; mediate the aversive effects of high-dose nicotine and withdrawal symptoms.
Visualization: Mechanism of Action
The following diagram illustrates the non-competitive blockade mechanism.
Caption: Mecamylamine acts downstream of agonist binding, physically occluding the ion channel pore to prevent cation influx.
The Role of Mecamylamine-d3 (Internal Standard)
In quantitative bioanalysis, the physicochemical properties of the internal standard must mirror the analyte. Mecamylamine-d3 replaces the N-methyl group hydrogens with deuterium (
Why Deuterium?
-
Co-Elution: Mecamylamine-d3 co-elutes with the analyte on C18 columns, ensuring it experiences the exact same ionization suppression or enhancement from the matrix at that specific retention time.
-
Mass Shift: The +3 Da mass shift (
168.3 171.3) allows for spectral resolution in Mass Spectrometry without isobaric interference. -
Extraction Efficiency: It compensates for variability in Liquid-Liquid Extraction (LLE) recovery, as the deuterated form partitions identically to the analyte.
Analytical Methodology: LC-MS/MS Protocol
This protocol describes the quantification of mecamylamine in rat plasma or brain homogenate using Mecamylamine-d3.
Sample Preparation (Liquid-Liquid Extraction)
Mecamylamine is a lipophilic secondary amine (
Reagents:
-
IS Spiking Solution: Mecamylamine-d3 (100 ng/mL in water).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).
-
Alkaline Buffer: 0.1 M NaOH or Carbonate Buffer (pH > 12).
Step-by-Step Protocol:
-
Aliquot: Transfer 50
L of plasma/brain homogenate to a glass tube. -
Spike IS: Add 10
L of Mecamylamine-d3 working solution. Vortex. -
Basify: Add 50
L of 0.1 M NaOH. (Crucial: Converts mecamylamine to free base). -
Extract: Add 1 mL of MTBE. Shake mechanically for 10 minutes.
-
Separate: Centrifuge at 4,000
for 5 minutes. -
Evaporate: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under
stream at 40°C. -
Reconstitute: Dissolve residue in 100
L Mobile Phase (0.1% Formic Acid : Acetonitrile, 80:20).
LC-MS/MS Conditions
Chromatography:
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5
m. -
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MRM Mode):
Operate in Positive Electrospray Ionization (ESI+) mode. The amine is readily protonated (
| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) | Role |
| Mecamylamine | 168.3 | 81.1 | 30 | 25 | Quantifier |
| 168.3 | 137.2 | 30 | 15 | Qualifier | |
| Mecamylamine-d3 | 171.3 | 81.1 | 30 | 25 | IS Quantifier |
Note: The product ion at m/z 81.1 corresponds to the bicyclic hydrocarbon core (C6H9+), which typically loses the amine group. Therefore, the fragment mass often remains consistent between the labeled and unlabeled forms if the label is on the nitrogen group lost during fragmentation. Always verify the d3 transition experimentally.
Visualization: Bioanalytical Workflow
Caption: Workflow for the extraction and quantification of mecamylamine using the d3 internal standard.
Applications in Addiction Research
Pharmacokinetic Profiling
Researchers use Mecamylamine-d3 to validate the half-life (
-
Rat Plasma
: ~1.2 hours. -
Brain/Plasma Ratio: > 1.0 (Indicates high BBB permeability).
-
Protocol: Administer mecamylamine (1-3 mg/kg s.c.), collect tail vein blood at 15, 30, 60, 120 min. Quantify using the method above.
Precipitation of Withdrawal
Mecamylamine is used to precipitate withdrawal in nicotine-dependent subjects to study the neurobiology of dependence.
-
Dose: 1.0 - 1.5 mg/kg (s.c.) in rats.
-
Measurement: Somatic signs (gasps, ptosis) or intracranial self-stimulation (ICSS) thresholds.
-
Validation: Plasma levels must be confirmed to ensure the lack of effect is not due to metabolic clearance variability.
Troubleshooting & Quality Control
-
Isobaric Interference: Ensure no endogenous amines co-elute at 2.5 mins. The d3 standard helps identify peak shifting.
-
Carryover: Mecamylamine is "sticky" due to its lipophilicity. Use a needle wash of 50:50 Methanol:Isopropanol with 0.1% Formic Acid.
-
Deuterium Exchange: The N-methyl deuterium label is generally stable. However, avoid highly acidic storage conditions for prolonged periods.
References
-
Mecamylamine Mechanism & Addiction
-
Analytical Method (GC-MS Precedent)
-
Chemical Structure & Properties (Mecamylamine-d3)
-
nAChR Subtype Pharmacology
Sources
- 1. Mecamylamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mecamylamine | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tricyclic antidepressants and mecamylamine bind to different sites in the human alpha4beta2 nicotinic receptor ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative analysis of mecamylamine in human plasma using Mecamylamine-d3
Application Note: Quantitative Bioanalysis of Mecamylamine in Human Plasma via LC-MS/MS
Abstract
This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Mecamylamine in human plasma.[1] Designed for clinical research and pharmacokinetic (PK) profiling, this method utilizes Mecamylamine-d3 as a stable isotope-labeled internal standard (SIL-IS) to rigorously compensate for matrix effects and recovery variability. The workflow features a specific Liquid-Liquid Extraction (LLE) optimized for the high pKa (11.2) of the analyte, ensuring maximum recovery and extract cleanliness.[2]
Introduction & Scientific Rationale
Mecamylamine (N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine) is a non-selective nicotinic acetylcholine receptor (nAChR) antagonist. Originally an antihypertensive, it is currently investigated for neuropsychiatric indications, including depression and addiction.
The Bioanalytical Challenge:
-
Basicity: With a pKa of ~11.2, Mecamylamine is fully protonated at physiological pH. This high polarity prevents retention on standard C18 columns under generic conditions and makes protein precipitation (PPT) extracts "dirty" due to co-eluting endogenous amines.
-
Matrix Effects: Plasma phospholipids often suppress ionization in the positive ESI mode used for amines.
-
Solution: We employ Liquid-Liquid Extraction (LLE) at high pH (>12). By shifting the pH above the pKa, we neutralize Mecamylamine, driving it into the organic phase (MTBE/Hexane) while leaving charged matrix interferences behind.
Internal Standard Strategy: Mecamylamine-d3 is the mandatory IS. As a secondary amine, Mecamylamine is prone to adsorption (sticking) to glass and plastic. The deuterated analog tracks this adsorption and ionization suppression perfectly, ensuring high precision.
Materials & Reagents
| Reagent | Specification | Purpose |
| Mecamylamine HCl | >98% Purity | Analytical Standard |
| Mecamylamine-d3 HCl | >98% Isotopic Purity | Internal Standard |
| Acetonitrile (ACN) | LC-MS Grade | Mobile Phase B |
| Water | LC-MS Grade | Mobile Phase A |
| Formic Acid (FA) | LC-MS Grade | Mobile Phase Modifier |
| Ammonium Hydroxide (NH4OH) | 28-30% | pH Adjustment (Extraction) |
| MTBE (Methyl tert-butyl ether) | HPLC Grade | Extraction Solvent |
| Human Plasma | K2EDTA | Blank Matrix |
Experimental Protocol
Preparation of Stock & Working Solutions
-
Stock Solutions: Dissolve Mecamylamine and Mecamylamine-d3 in Methanol to 1.0 mg/mL. Store at -20°C.
-
Working Standard (WS): Serially dilute Mecamylamine Stock in 50:50 Methanol:Water to create a curve range (e.g., 1.0 ng/mL to 500 ng/mL).
-
Working IS Solution: Dilute Mecamylamine-d3 to a fixed concentration (e.g., 50 ng/mL) in 50:50 Methanol:Water.
Sample Preparation (Alkaline LLE)
Rationale: The high pH ensures the amine is uncharged (neutral), allowing it to partition into the organic solvent.
-
Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 20 µL of Working IS Solution. Vortex briefly.
-
Alkalinization: Add 200 µL of 0.5 M Ammonium Hydroxide (pH ~12). Vortex for 10 sec.
-
Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether).
-
Agitation: Shake/Vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 1.2 mL of the upper organic layer (MTBE) to a clean glass tube.
-
Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 150 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA). Vortex well.
LC-MS/MS Conditions
Chromatography (LC):
-
System: UHPLC System (e.g., Agilent 1290, Waters Acquity).
-
Column: Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex C18.
-
Note: The XBridge column is preferred for its high-pH stability if pH switching is needed, though this method uses acidic MP for better MS sensitivity.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 5-10 µL.
Gradient Profile:
| Time (min) | %B | Description |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 0.5 | 5 | Loading |
| 3.5 | 90 | Elution |
| 4.5 | 90 | Wash |
| 4.6 | 5 | Re-equilibration |
| 6.0 | 5 | End |
Mass Spectrometry (MS):
-
Ionization: ESI Positive (+).[1]
-
Mode: MRM (Multiple Reaction Monitoring).[1]
-
Source Temp: 500°C.
-
Spray Voltage: 4500 V.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Origin of Fragment |
|---|---|---|---|---|
| Mecamylamine | 168.2 | 137.2 | 20 | Loss of CH3NH2 (Side chain) |
| Mecamylamine (Qual) | 168.2 | 151.2 | 15 | Loss of NH3 |
| Mecamylamine-d3 | 171.2 | 137.2 | 20 | Loss of CD3NH2 (Side chain)* |
*Note: If the d3 label is on the N-methyl group, the product ion (m/z 137) will be identical to the analyte product ion. This is acceptable because the precursor ions (168 vs 171) are resolved by the first quadrupole (Q1).
Method Validation Strategy (FDA/EMA Guidelines)
To ensure "Authoritative Grounding," the following parameters must be validated:
-
Linearity: Construct a calibration curve (1–500 ng/mL) using a weighted (1/x²) linear regression.
should be > 0.99.[1] -
Accuracy & Precision: Analyze QC samples (Low, Mid, High) in quintuplicate (n=5) over 3 days. Acceptance: ±15% (±20% for LLOQ).
-
Matrix Effect: Compare the peak area of post-extraction spiked blank plasma to neat solution standards. A value of 100% ± 15% indicates no significant suppression.
-
Self-Validating Step: If the IS response varies by >50% between samples, re-extract.
-
-
Recovery: Compare pre-extraction spiked plasma to post-extraction spiked samples. LLE usually yields >80% recovery for Mecamylamine.
Workflow Visualization
Figure 1: Step-by-step extraction workflow emphasizing the critical alkalinization step required for basic amines.
Troubleshooting & Optimization
-
Issue: Peak Tailing.
-
Cause: Interaction of the secondary amine with free silanols on the column.
-
Fix: Increase ionic strength of the mobile phase (add 5mM Ammonium Formate) or use a column with "Charged Surface Hybrid" (CSH) technology (e.g., Waters CSH C18).
-
-
Issue: Low Recovery.
-
Cause: pH not high enough during extraction.
-
Fix: Ensure pH is >12. Mecamylamine (pKa 11.2) requires extreme basicity to become neutral.
-
-
Issue: Carryover.
-
Cause: Mecamylamine sticks to the injector needle.
-
Fix: Use a strong needle wash: 50:25:25 Isopropanol:Acetonitrile:Acetone + 0.1% Formic Acid.
-
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Jacob, P., et al. (2000).[3] "Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 23(4), 653-661.[3] Link
-
PubChem. (2023). Mecamylamine Compound Summary. National Library of Medicine.[4] Link
-
European Medicines Agency (EMA). (2011).[5] Guideline on bioanalytical method validation. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mecamylamine | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Mecamylamine in Human Plasma
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of mecamylamine in human plasma. Mecamylamine, a non-selective nicotinic acetylcholine receptor antagonist, is under investigation for various therapeutic applications, necessitating a reliable bioanalytical method for pharmacokinetic studies.[1] This protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). The method was developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring accuracy, precision, and robustness.[2][3][4][5]
Introduction
Mecamylamine is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) that readily crosses the blood-brain barrier.[6] Its ability to modulate cholinergic activity has led to its investigation in a range of neurological and psychiatric disorders, as well as in smoking cessation therapies.[1] To support clinical and preclinical development, a robust and reliable method for the accurate quantification of mecamylamine in biological matrices is essential for characterizing its pharmacokinetic profile.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[7] This application note provides a detailed protocol for a validated LC-MS/MS method for mecamylamine in human plasma, suitable for regulated bioanalysis. The causality behind experimental choices, from sample preparation to mass spectrometric detection, is explained to provide a comprehensive understanding of the method's development.
Experimental
Materials and Reagents
-
Mecamylamine hydrochloride (Reference Standard)
-
Mecamylamine-d3 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (ACS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange, e.g., Oasis MCX
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Positive pressure manifold or vacuum manifold for SPE
-
Nitrogen evaporator
Standard and Quality Control (QC) Sample Preparation
Stock solutions of mecamylamine and mecamylamine-d3 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solution into blank human plasma.
Method Development and Rationale
The development of this method was guided by the need for high sensitivity, selectivity, and throughput, while adhering to regulatory standards.
Sample Preparation: Solid-Phase Extraction (SPE)
A mixed-mode cation exchange SPE was chosen for sample preparation. Mecamylamine is a basic compound and will be positively charged at acidic pH. This allows for strong retention on a cation exchange sorbent. The mixed-mode nature of the sorbent also provides reversed-phase retention, offering a dual mechanism for cleanup. This approach effectively removes phospholipids and other matrix components that can cause ion suppression in the MS source.[8][9]
Experimental Workflow: Sample Preparation
Caption: Solid-Phase Extraction (SPE) workflow for mecamylamine from human plasma.
Liquid Chromatography
A C18 reversed-phase column was selected for chromatographic separation. The mobile phase consisted of an aqueous component with a weak acid (formic acid) and an organic component (acetonitrile). The acidic mobile phase ensures that mecamylamine remains protonated, leading to good peak shape. A gradient elution was employed to ensure efficient separation from any remaining matrix components and to provide a sharp peak shape for optimal sensitivity.
Mass Spectrometry
Positive electrospray ionization (ESI+) was chosen as the ionization mode, as mecamylamine readily forms a protonated molecule [M+H]+. The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. The precursor ion (Q1) and a specific product ion (Q3) for both mecamylamine and its deuterated internal standard were optimized.
Detailed Protocols
Sample Preparation Protocol
-
Condition SPE Cartridge: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of the internal standard working solution. Add 200 µL of 2% formic acid in water and vortex.
-
Load: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
LC-MS/MS Analysis Protocol
Overall Experimental Workflow
Caption: Overall workflow for the LC-MS/MS analysis of mecamylamine.
Table 1: Chromatographic Conditions
| Parameter | Value |
| LC System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | Analyte |
Method Validation
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[2][3][4][5] The validation assessed the following parameters:
-
Selectivity and Specificity: Six different lots of blank human plasma were analyzed to ensure no significant interference at the retention times of mecamylamine and the internal standard.
-
Linearity and Range: The calibration curve was linear over the range of 0.1 to 100 ng/mL with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, mid, and high). The results were within the acceptance criteria of ±15% (±20% for LLOQ).
-
Matrix Effect: The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat solutions. The normalized matrix factor was close to 1, indicating minimal ion suppression or enhancement.[10]
-
Recovery: The extraction recovery was determined by comparing the peak areas of the analyte in pre-extraction spiked samples with those in post-extraction spiked samples. Recovery was consistent across the QC levels.
-
Stability: The stability of mecamylamine in human plasma was evaluated under various conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.[11]
Table 3: Validation Summary and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (%CV) | ≤ 15% |
| Recovery | Consistent and reproducible |
| Stability | Analyte concentration within ±15% of the nominal concentration |
Conclusion
This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of mecamylamine in human plasma. The use of mixed-mode cation exchange solid-phase extraction provides excellent sample cleanup, while the optimized chromatographic and mass spectrometric conditions ensure high sensitivity and selectivity. The method meets the rigorous standards of regulatory guidelines for bioanalytical method validation and is suitable for supporting pharmacokinetic studies in drug development.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][4]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][5]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][2]
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][3]
- Scheidweiler, K. B., Shakleya, D. M., & Huestis, M. A. (2011). Simultaneous Quantification of Nicotine, Cotinine, trans-3′- Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(3-4), 238–246.
-
DeSantis, L., & Huestis, M. A. (2000). Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry. Journal of analytical toxicology, 24(6), 467–472.[1]
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link][9]
- Tufi, J. E., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Molecules, 26(22), 6989.
-
Ojanperä, I., et al. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Bioanalysis, 1(5), 929–940.[10]
-
Li, W., & Cohen, L. H. (2014). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 6(15), 2073–2090.[11]
-
Dong, J., et al. (2020). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.[7]
Sources
- 1. Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lcms.cz [lcms.cz]
- 10. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Robust Sample Preparation Strategies for the Bioanalysis of Mecamylamine in Biological Matrices
Abstract
The accurate quantification of mecamylamine, a non-selective nicotinic acetylcholine receptor antagonist, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[1] The inherent complexity of biological samples such as plasma, serum, and urine necessitates an efficient sample preparation strategy to remove interfering endogenous components like proteins, salts, and phospholipids. This guide provides an in-depth analysis of three primary sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for mecamylamine analysis, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. We delve into the theoretical principles behind each method, offer detailed step-by-step protocols, and present a comparative summary to guide researchers in selecting the optimal technique for their analytical needs.
Introduction: The Foundation of Reliable Bioanalysis
Mecamylamine is a secondary amine that has been explored for various therapeutic applications, from hypertension to its use as an anti-addictive agent for smoking cessation.[1] Its analysis in biological fluids presents common bioanalytical challenges, including the need to achieve low detection limits and mitigate matrix effects that can suppress or enhance the analyte signal in mass spectrometry.[2] The success of any quantitative bioanalytical method hinges on the sample preparation step, which aims to isolate the target analyte from the complex matrix, concentrate it, and present it in a solvent compatible with the analytical instrument.[3]
This document explores the causality behind experimental choices for three distinct workflows, providing researchers with the foundational knowledge to adapt and troubleshoot these methods effectively.
Physicochemical Properties of Mecamylamine: The Key to Selective Extraction
Understanding the chemical nature of mecamylamine is fundamental to designing a robust extraction protocol.
-
Structure and Basicity: Mecamylamine (N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine) is a secondary aliphatic amine.[4] As a basic compound, its charge state is highly dependent on the pH of the surrounding medium. In acidic to neutral solutions, the amine group is protonated (R₂NH₂⁺), rendering the molecule highly water-soluble. In alkaline conditions (pH > pKa), it is deprotonated to its neutral, free base form (R₂N), making it more soluble in organic solvents.
-
Solubility: The hydrochloride salt is soluble in water (50 mg/mL) and alcohol.[5] This pH-dependent solubility is the primary principle exploited in both Liquid-Liquid and Solid-Phase Extraction.[4] The rate of its renal elimination is also markedly influenced by urinary pH.[4]
Technique 1: Protein Precipitation (PPT) – The Rapid Approach
Protein precipitation is often the first choice for high-throughput environments due to its simplicity and speed.[6] The core principle involves the addition of a water-miscible organic solvent to the aqueous biological sample (e.g., plasma), which alters the dielectric constant of the solution, causing proteins to denature and precipitate.[7]
Causality Behind the Method: Solvents like acetonitrile or methanol disrupt the hydration layer around protein molecules, leading to their aggregation and removal from the solution. This method is fast but is considered the least "clean." While it effectively removes large proteins, it often leaves smaller molecules and phospholipids in the supernatant, which are notorious for causing matrix effects in LC-MS/MS.[2]
Experimental Protocol: PPT for Mecamylamine in Human Plasma
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 300 µL of ice-cold acetonitrile containing the internal standard. The 3:1 solvent-to-sample ratio is a common starting point for efficient protein removal.[8]
-
Precipitation & Vortexing: Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.[6]
-
Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to ensure compatibility with the LC system.
Visualization: PPT Workflow
Caption: High-level workflow for protein precipitation.
Technique 2: Liquid-Liquid Extraction (LLE) – The Classic Workhorse
LLE is a classic purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[2] For mecamylamine, its basicity is the key to a selective extraction.
Causality Behind the Method: By adjusting the pH of the biological sample to an alkaline state (e.g., pH 10-11), mecamylamine is converted to its neutral free base. This uncharged form is significantly more soluble in a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate) than in the aqueous sample matrix. Polar interferents like salts and sugars remain in the aqueous layer, while mecamylamine partitions into the organic phase. A subsequent back-extraction into an acidic aqueous solution can further purify and concentrate the analyte.
Experimental Protocol: LLE for Mecamylamine in Urine
-
Sample Aliquoting: Pipette 500 µL of urine into a glass screw-cap tube.
-
pH Adjustment: Add 50 µL of 5 M Sodium Hydroxide (NaOH) to raise the sample pH to >10. Vortex briefly.
-
Organic Solvent Addition: Add 2 mL of methyl tert-butyl ether (MTBE).
-
Extraction: Cap the tube and vortex for 2 minutes, or mix on a rotator for 15 minutes to facilitate the transfer of mecamylamine into the organic phase.[9]
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to break any emulsions and achieve a clear separation between the aqueous (bottom) and organic (top) layers.
-
Organic Phase Transfer: Carefully transfer the top organic layer to a new clean glass tube, avoiding the aqueous layer and any interface material.
-
Evaporation: Dry the organic extract under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Visualization: LLE Workflow
Caption: General workflow for liquid-liquid extraction.
Technique 3: Solid-Phase Extraction (SPE) – The Modern Standard
SPE is a highly selective and versatile sample preparation technique that has become the gold standard for regulated bioanalysis.[10] It uses a solid sorbent material, packed into a cartridge or a 96-well plate, to retain the analyte of interest while matrix interferences are washed away.
Causality Behind the Method: For a basic compound like mecamylamine, a mixed-mode cation exchange SPE sorbent is ideal. This sorbent possesses both hydrophobic (e.g., C8 or C18) and ion-exchange (e.g., sulfonic acid) functionalities.
-
Load: The sample is loaded at a slightly acidic pH (e.g., pH 6). Mecamylamine is protonated and is retained primarily by strong ionic bonds with the cation exchanger.
-
Wash: A wash with an acidic buffer removes hydrophilic interferences. A subsequent wash with an organic solvent (e.g., methanol) removes hydrophobic, non-basic interferences. The ionic bond keeps mecamylamine bound to the sorbent.
-
Elute: A basic elution solvent (e.g., 5% ammonium hydroxide in methanol) neutralizes the charge on mecamylamine, breaking the ionic bond and allowing it to be eluted, resulting in a very clean and concentrated extract.[11]
Experimental Protocol: Mixed-Mode SPE for Mecamylamine in Plasma
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water. Vortex to mix. This step acidifies the sample to ensure the analyte is charged.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol, followed by 1 mL of water.
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of 2% phosphoric acid in water. Do not let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (~1 mL/min).
-
Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 6.0).
-
Wash Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol.
-
Elution: Elute the mecamylamine from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation & Reconstitution: Dry the eluate under nitrogen and reconstitute in 100 µL of mobile phase for analysis.
Visualization: SPE Workflow
Caption: Key steps in a mixed-mode SPE procedure.
Comparative Analysis of Techniques
The choice of sample preparation technique is a critical decision that impacts data quality, throughput, and cost. The following table provides a comparative summary to aid in this selection process.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High to Very High |
| Matrix Effect | High Potential | Moderate Potential | Low Potential |
| Recovery | Variable, can be low | Generally Good to High | High & Reproducible |
| Throughput | Very High | Low to Moderate | High (with automation) |
| Automation | Easily automated[6] | Difficult to automate[12] | Easily automated[10] |
| Solvent Usage | Low | High | Moderate |
| Cost per Sample | Low | Low | High |
| Best For... | High-throughput screening, discovery phase | Methods requiring removal of salts/polar interferences | Regulated bioanalysis, low detection limits, high accuracy & precision |
Conclusion
The optimal sample preparation technique for mecamylamine analysis is dictated by the specific requirements of the study.
-
Protein Precipitation offers a rapid and cost-effective solution for screening large numbers of samples where the highest degree of accuracy is not the primary objective.
-
Liquid-Liquid Extraction provides a more effective cleanup than PPT, particularly for removing non-volatile matrix components, and remains a valuable, low-cost option.
-
Solid-Phase Extraction , especially using a mixed-mode mechanism, delivers the cleanest extracts, minimizes matrix effects, and provides the highest levels of recovery and reproducibility.[10] It is the recommended method for validated, regulated bioanalytical assays that demand the utmost accuracy and sensitivity.
By understanding the chemical principles of mecamylamine and the mechanisms of each extraction technique, researchers can confidently develop and implement robust methods for its reliable quantification in complex biological matrices.
References
- Dah-Nouvlessounon, A., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. International Journal of PharmTech Research, 3(3), 1363-1372.
-
Chen, Y., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Proteomes, 7(2), 20. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4032, Mecamylamine. Retrieved from [Link]
-
University of Tennessee Health Science Center. (2022). Sample Preparation. Proteomics and Metabolomics Core. Retrieved from [Link]
-
Woo, H. I., et al. (2016). A simple and rapid analytical method based on solid-phase extraction and liquid chromatography-tandem mass spectrometry for the simultaneous determination of free catecholamines and metanephrines in urine and its application to routine clinical analysis. Clinical Biochemistry, 49(7-8), 573-579. Available at: [Link]
- Impact Factor. (2024). High Throughput LC-MS/MS Method for the Quantitation of Mefenamic Acid in Rat Plasma by Protein Precipitation Technique Using 96. Impact Factor, 11(6).
-
Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]
-
CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link]
-
Holzer, M., et al. (2022). Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 220, 114980. Available at: [Link]
-
Centre for Human Drug Research. (2018). Pharmacokinetics and pharmacodynamics of oral mecamylamine - development of a nicotinic acetylcholine receptor antagonist cognitive challenge test using modelling and simulation. Retrieved from [Link]
-
Boyd, R., et al. (2020). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Journal of Analytical Toxicology, 44(8), 839-850. Available at: [Link]
- de Tássia Cardoso, G., et al. (2024). Solvent-free parallel artificial liquid membrane extraction for drugs of abuse in plasma samples using LC-MS/MS. Microchemical Journal, 199, 110119.
-
Arrabal-Gallardo, P., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(17), 5649. Available at: [Link]
-
Wikipedia. (n.d.). Mecamylamine. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]
-
Wang, S., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(9), 2639. Available at: [Link]
- Le, A., et al. (2018). Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. Metabolomics, 14(9), 119.
-
Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(17), 2003-2018. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Mecamylamine – Knowledge and References. Retrieved from [Link]
- Stout, P. R., & Klette, K. L. (2002). Mixed-mode solid-phase extraction procedures for the determination of MDMA and metabolites in urine using LC-MS, LC-UV, or GC-NPD. Journal of Analytical Toxicology, 26(5), 281-286.
-
van Amsterdam, J., et al. (2011). An anti-nicotinic cognitive challenge model using mecamylamine in comparison with the anti-muscarinic cognitive challenge using scopolamine. British Journal of Clinical Pharmacology, 72(2), 272-283. Available at: [Link]
-
protocols.io. (2019). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. Retrieved from [Link]
-
Shimadzu. (n.d.). Pretreatment Procedure for metabolomics (Biological sample). Retrieved from [Link]
-
ResearchGate. (n.d.). Mecamylamine: New therapeutic uses and toxicity/risk profile. Retrieved from [Link]
Sources
- 1. Mecamylamine - Wikipedia [en.wikipedia.org]
- 2. gcms.cz [gcms.cz]
- 3. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mecamylamine | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. clinichrom.com [clinichrom.com]
- 7. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 8. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 9. arborassays.com [arborassays.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
Application Note: High-Precision Pharmacokinetic Profiling of Mecamylamine Using Mecamylamine-d3
Abstract
Mecamylamine, originally a ganglionic blocker for hypertension, has seen a resurgence in clinical research for neuropsychiatric indications including Tourette’s syndrome and Major Depressive Disorder (MDD).[1] These modern applications often utilize lower dosing regimens (2.5–10 mg) compared to historical hypertensive treatments, necessitating highly sensitive bioanalytical methods. This Application Note details a robust LC-MS/MS protocol utilizing Mecamylamine-d3 as a stable isotope-labeled internal standard (SIL-IS). By employing Isotope Dilution Mass Spectrometry (IDMS), this method corrects for matrix effects, extraction variability, and ionization suppression, ensuring the rigorous accuracy required for regulatory pharmacokinetic (PK) submissions.
Introduction & Scientific Rationale
The Analytical Challenge
Mecamylamine (
-
Low Concentrations: Modern therapeutic windows target plasma levels in the low ng/mL range (
often <50 ng/mL). -
Matrix Interference: As a small molecule (MW 167.29), it falls into a mass range with high background noise from endogenous plasma components.
-
Adsorption: Secondary amines are prone to non-specific binding (carryover) on glass and metallic surfaces.
The Role of Mecamylamine-d3
Using a structural analog (e.g., pempidine) as an internal standard is insufficient for high-stakes PK studies due to differences in retention time and ionization efficiency. Mecamylamine-d3 (typically
-
Co-elution: It elutes at the virtually identical retention time as the analyte, experiencing the exact same matrix suppression/enhancement events at the electrospray source.
-
Physicochemical Mirroring: It mimics the extraction recovery of the analyte across the pH range, normalizing variability in Liquid-Liquid Extraction (LLE).
Chemical & Physical Properties[2][3]
| Property | Mecamylamine (Analyte) | Mecamylamine-d3 (IS) |
| Formula | ||
| Molecular Weight | 167.29 g/mol | ~170.31 g/mol |
| Precursor Ion [M+H]+ | 168.2 m/z | 171.2 m/z |
| pKa | ~11.2 (Secondary Amine) | ~11.2 |
| LogP | ~3.0 (Lipophilic) | ~3.0 |
| Solubility | Water, Ethanol, Methanol | Water, Ethanol, Methanol |
Method Development: Critical Parameters
Extraction Strategy (The "Why")
Direct protein precipitation (PPT) is discouraged for Mecamylamine at low concentrations due to significant phospholipid carryover that suppresses ionization.
-
Recommendation: Liquid-Liquid Extraction (LLE).[2]
-
Mechanism: Mecamylamine has a high pKa (~11.2). At physiological pH, it is protonated (
) and water-soluble. To extract it into an organic solvent, we must shift the equilibrium to the uncharged free base. -
Critical Step: Alkalinization of plasma to pH > 12 using NaOH prior to solvent addition.
Mass Spectrometry Tuning
Mecamylamine fragments readily. The transition choice depends on the labeling position of the d3 isotope.
-
Common Transition:
(Loss of methylamine moiety or ring fragmentation). -
Warning: If the d3 label is on the N-methyl group, and the fragmentation involves the loss of that group, the IS and Analyte may share the same product ion. Ensure the precursor selection (Q1) effectively isolates the isotopes.
Experimental Protocols
Protocol 1: Preparation of Standards and Samples
Reagents:
-
Mecamylamine Hydrochloride (Reference Standard)
-
Mecamylamine-d3 Hydrochloride (Internal Standard)
-
Blank Human Plasma (K2EDTA)
-
0.1 M NaOH
-
MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (90:10)
Step-by-Step Workflow:
-
Stock Preparation:
-
Dissolve Mecamylamine and Mecamylamine-d3 in Methanol to 1 mg/mL.
-
Prepare Working Standard Solutions in 50:50 Methanol:Water.
-
-
IS Spiking Solution:
-
Dilute Mecamylamine-d3 to a constant concentration (e.g., 50 ng/mL).
-
-
Sample Pre-treatment:
-
Aliquot 200 µL of plasma into 1.5 mL polypropylene tubes.
-
Add 20 µL of Mecamylamine-d3 IS solution to all samples (except double blanks).
-
Vortex for 10 seconds.
-
-
Alkalinization (Crucial Step):
-
Add 50 µL of 0.1 M NaOH.
-
Note: This shifts pH to >12, ensuring the amine is deprotonated.
-
-
Extraction:
-
Add 1 mL of MTBE.
-
Vortex vigorously for 5 minutes (or shaker plate at 1000 rpm).
-
Centrifuge at 10,000 x g for 5 minutes to separate layers.
-
-
Reconstitution:
-
Transfer 800 µL of the upper organic layer to a clean glass tube.
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase (0.1% Formic Acid in 20% ACN).
-
Protocol 2: LC-MS/MS Instrumentation
Liquid Chromatography (LC):
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Why? C18 provides adequate retention for lipophilic amines.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
-
5.0 min: Stop
-
Mass Spectrometry (MS):
MRM Transitions (Optimize for your specific instrument):
| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | Collision Energy (eV) |
| Mecamylamine | 168.2 | 137.1 | 50 | 20-30 |
| Mecamylamine (Qualifier) | 168.2 | 151.1 | 50 | 15-25 |
| Mecamylamine-d3 | 171.2 | 140.1* | 50 | 20-30 |
*Note: The product ion for d3 depends on whether the label is retained. If the label is lost, the product ion will be 137.1. Perform a product ion scan to confirm.
Bioanalytical Method Validation (Self-Validating Logic)
To ensure "Trustworthiness," the method must pass the following checks based on FDA/EMA guidelines:
-
Linearity:
over the range of 1.0 – 100 ng/mL. -
Accuracy & Precision:
-
Intra-day and Inter-day CV% must be <15% (20% at LLOQ).
-
Self-Check: If IS response varies >50% between samples, check for extraction errors or matrix effects.
-
-
Matrix Effect (ME):
-
Compare IS peak area in extracted plasma vs. neat solution.
-
Acceptance: ME Factor should be 0.85 – 1.15. The d3-IS corrects for this, but severe suppression (<0.5) indicates the need for cleaner extraction (e.g., wash steps).
-
Workflow Visualization
The following diagram illustrates the critical path for the PK study, highlighting the "Self-Validating" Quality Control (QC) loops.
Caption: Step-by-step bioanalytical workflow for Mecamylamine quantification, including critical Quality Control (QC) decision nodes to ensure data integrity.
Data Analysis & PK Parameter Calculation
Once the bioanalytical concentration-time data is validated, Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).
| Parameter | Definition | Calculation Logic |
| Maximum Plasma Concentration | Observed directly from data. | |
| Time to Reach | Observed directly from data. | |
| Area Under the Curve | Calculated via Linear Trapezoidal Rule. | |
| Elimination Half-Life | ||
| Apparent Clearance |
Note on Renal Clearance: Mecamylamine excretion is pH-dependent.[6] If urine samples are collected, calculate Renal Clearance (
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary amine interaction with silanols. | Use a column with high carbon load or add 5mM Ammonium Formate to mobile phase. |
| Low Recovery | pH during extraction was too low. | Ensure pH is >12. Check NaOH freshness. |
| Carryover | Adsorption to injector needle. | Use an aggressive needle wash (e.g., ACN:IPA:Water + 0.1% Formic Acid). |
| IS Variation | Matrix effect or dosing error. | Check phospholipids transition (m/z 184) to see if they co-elute with IS. |
References
-
Shytle, R. D., et al. (2002).[7] "Mecamylamine (Inversine): new therapeutic uses and toxicity/risk profile."[8] Clinical Neuropharmacology.
-
Young, J. M., et al. (2001). "Mecamylamine: A nicotinic antagonist for the treatment of neuropsychiatric disorders."[1] Journal of Clinical Psychiatry.
-
US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."
-
PubChem. (2023). "Mecamylamine Compound Summary." National Library of Medicine.
- Chavez-Eng, C. M., et al. (2000). "Simultaneous determination of mecamylamine and its metabolites in human urine by LC-MS/MS." Journal of Chromatography B. (Contextual reference for extraction pH).
Sources
- 1. Translating laboratory discovery to the clinic: From nicotine and mecamylamine to tourettes, depression, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amanote [app.amanote.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mecamylamine | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mecamylamine: new therapeutic uses and toxicity/risk profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioequivalence Study Protocol: Mecamylamine HCl (2.5 mg) using Mecamylamine-d3 Internal Standard
Part 1: Introduction & Scientific Rationale
The Challenge of Mecamylamine Bioanalysis
Mecamylamine (
-
Polarity & Retention: As a small, polar amine, it exhibits poor retention on standard C18 columns, often eluting in the void volume where ion suppression is highest.
-
Matrix Effects: In human plasma, endogenous phospholipids can severely suppress the ionization of mecamylamine.
-
Low Dosage: The standard therapeutic dose is low (2.5 mg), resulting in
values in the range of 30–60 ng/mL, requiring a highly sensitive assay (LLOQ 0.1–0.5 ng/mL).
The Role of Mecamylamine-d3 (Internal Standard)
To ensure regulatory compliance (FDA/EMA), this protocol utilizes Mecamylamine-d3 (N-methyl-d3).
-
Mechanism: The deuterium-labeled isotopologue co-elutes with the analyte and experiences the exact same ionization environment.
-
Causality: By normalizing the analyte response to the IS response, we mathematically cancel out variations caused by injection volume errors, extraction recovery differences, and, most importantly, matrix ionization suppression.
Part 2: Clinical Study Design (In-Vivo)
Objective: To assess the bioequivalence of a Test Formulation (T) vs. Reference Listed Drug (R) of Mecamylamine HCl 2.5 mg Tablets.
Study Architecture
-
Design: Randomized, single-dose, two-treatment, two-period, crossover study.
-
Population: Healthy male and non-pregnant female volunteers (
based on intra-subject variability). -
Condition: Fasting (per FDA Draft Guidance, Oct 2024).
Dosing & Sampling Schedule
-
Washout Period: 7 days. (Rationale: Mecamylamine
. , ensuring complete elimination). -
Sampling Points:
-
Pre-dose (0.0 h)
-
0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0 (Capture
precision) -
5.0, 6.0, 8.0, 12.0, 24.0, 36.0, 48.0 h (Capture elimination phase).
-
Part 3: Bioanalytical Method (In-Vitro)
Core Directive: This section details the LC-MS/MS workflow. We utilize Liquid-Liquid Extraction (LLE) rather than Protein Precipitation (PP) to generate cleaner extracts and minimize phospholipid buildup on the column.
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| Instrument | Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) | Required for sub-ng/mL sensitivity. |
| Ionization | ESI Positive Mode | Amine group protonates readily ( |
| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) | Core-shell technology provides high resolution at lower backpressure. |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water | Acidic pH ensures analyte is protonated. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for elution. |
| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |
Mass Spectrometry Transitions (MRM)
| Analyte | Precursor ( | Product ( | Dwell Time (ms) | Collision Energy (V) |
| Mecamylamine | 168.2 | 137.1 | 100 | 25 |
| Mecamylamine-d3 | 171.2 | 137.1 | 100 | 25 |
Technical Note: Both analyte and IS share the 137.1 product ion (loss of the methylamine moiety). Chromatographic separation is not required as the precursor masses differ, but ensure no isotopic cross-talk (M+3 contribution) occurs.
Sample Preparation Protocol (Step-by-Step)
Reagents:
-
IS Working Solution: 50 ng/mL Mecamylamine-d3 in 50:50 Methanol:Water.
-
Extraction Solvent: MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20).
-
Alkaline Buffer: 0.1 M NaOH or Ammonium Hydroxide (pH > 10).
Workflow:
-
Aliquot: Transfer 200 µL of subject plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 50 µL of IS Working Solution. Vortex gently (10 sec).
-
Basification: Add 50 µL of 0.1 M NaOH.
-
Why? This converts Mecamylamine (pKa ~11) to its uncharged free-base form, allowing it to partition into the organic solvent.
-
-
Extraction: Add 1.5 mL of MTBE.
-
Agitation: Shake on a reciprocating shaker for 10 minutes (high speed).
-
Phase Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.
-
Drying: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute residue in 150 µL of Mobile Phase (80% A : 20% B). Vortex and transfer to HPLC vials.
Part 4: Workflow Visualization
The following diagram illustrates the critical path from clinical dosing to statistical analysis, highlighting the self-validating loops (IS Variability Check).
Caption: Integrated workflow for Mecamylamine BE study. Yellow nodes indicate critical QC checkpoints utilizing the Internal Standard.
Part 5: Validation & Quality Assurance
To ensure the "Trustworthiness" of the data, the method must be validated according to FDA/EMA Bioanalytical Method Validation (BMV) guidelines.
Matrix Effect & IS Normalization
One of the most critical validation steps for this protocol.
-
Experiment: Extract blank plasma from 6 different lots (including lipemic and hemolyzed). Spike post-extraction with Analyte and IS. Compare response to neat solution.
-
Calculation:
-
Acceptance Criteria: The CV of the IS-Normalized MF across 6 lots must be
. This proves the d3-IS effectively compensates for matrix suppression.
Linearity & Sensitivity
-
Calibration Curve: 0.1, 0.2, 0.5, 1.0, 5.0, 10.0, 50.0, 100.0 ng/mL.
-
Weighting:
linear regression. -
LLOQ: 0.1 ng/mL (Signal-to-Noise > 10:1).
Selectivity (Cross-Talk)
Because the IS and Analyte share a product ion (137.1):
-
Inject ULOQ (Upper Limit of Quantitation) of Mecamylamine alone. Monitor IS channel. Response must be
of IS response. -
Inject IS alone. Monitor Analyte channel. Response must be
of LLOQ response.
Part 6: References
-
U.S. Food and Drug Administration (FDA). (2024, October).[1] Draft Guidance on Mecamylamine Hydrochloride. Recommended Bioequivalence Studies. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Scheidweiler, K. B., et al. (2013). Simultaneous quantification of nicotine, cotinine... and mecamylamine in human urine by LC-MS/MS.[2] Clinica Chimica Acta, 421, 192-198. (Demonstrates transition 168>137). Retrieved from [Link]
-
PubChem. (2025).[3] Mecamylamine-d3 Hydrochloride (CID 71749917).[4] National Library of Medicine. Retrieved from [Link]
Sources
Application Note: Mecamylamine-d3 (Hydrochloride) Solution Preparation, Stability, and LC-MS/MS Implementation
Abstract & Introduction
Mecamylamine-d3 (hydrochloride) is the stable isotope-labeled analog of Mecamylamine, a non-selective nicotinic acetylcholine receptor (nAChR) antagonist. In bioanalytical workflows, it serves as the critical Internal Standard (IS) for the quantification of Mecamylamine in biological matrices (plasma, urine, tissue homogenates) via LC-MS/MS.
This Application Note provides a rigorous technical guide for the preparation, storage, and handling of Mecamylamine-d3. Unlike generic protocols, this guide addresses the specific physicochemical challenges of secondary amine salts, including hygroscopicity, adsorption to glass surfaces, and pH-dependent solubility profiles essential for accurate mass spectrometry.
Physicochemical Profile & Critical Handling Principles
Understanding the molecule is the first step to reproducible data. Mecamylamine is a secondary amine with a bicyclic structure.
| Property | Value / Characteristic | Impact on Protocol |
| Compound Name | Mecamylamine-d3 Hydrochloride | Target Analyte IS |
| CAS Number | 1217625-71-2 (typical for d3) | Verification |
| Molecular Formula | C₁₁H₁₈D₃N[1] · HCl | MW: ~206.77 g/mol (Salt) |
| pKa | ~11.5 (Secondary Amine) | Critical: Requires pH > 12 for LLE extraction into organic phase. |
| Solubility | Water (>50 mg/mL), Methanol, DMSO | High aqueous solubility; use MeOH for stock to prevent microbial growth. |
| Hygroscopicity | Moderate to High | Weigh rapidly; equilibrate vial to RT before opening to prevent water uptake. |
| Adsorption | High (Sticky Amine) | Critical: Adsorbs to non-silanized glass at low concentrations (<1 µg/mL). |
The "Sticky Amine" Challenge
Mecamylamine is a lipophilic amine. In aqueous solutions—especially at low concentrations used for working standards—it will adhere to the silanol groups of untreated glass vials.
-
Directive: ALWAYS use silanized glass vials or high-quality polypropylene (PP) containers for working solutions < 10 µg/mL.
-
Directive: Maintain stock solutions in organic solvent (Methanol) where adsorption is minimized.
Experimental Protocols
Protocol A: Primary Stock Solution Preparation (1.0 mg/mL)
Objective: Create a stable, high-concentration master stock.
Materials:
-
Mecamylamine-d3 HCl (Solid reference standard)
-
Solvent: LC-MS Grade Methanol (MeOH)
-
Container: 4 mL Amber Borosilicate Glass Vial (Screw cap with PTFE liner)
Procedure:
-
Equilibration: Remove the Mecamylamine-d3 vial from the freezer (-20°C). Allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Why? Prevents condensation on the hygroscopic salt.
-
Weighing: Tare a clean amber vial. Rapidly weigh approximately 1.0 mg of the substance. Record the exact mass (e.g., 1.05 mg).
-
Calculation: Calculate the required volume of Methanol to achieve exactly 1.0 mg/mL (free base equivalent or salt equivalent, depending on assay requirements).
-
Note: Most certificates of analysis (CoA) report mass as the salt. If your calibration curve is based on "free base," apply the salt correction factor (MW_base / MW_salt ≈ 0.82).
-
-
Dissolution: Add the calculated volume of Methanol. Vortex for 30 seconds. Sonication is rarely needed due to high solubility in MeOH.
-
Labeling: Label with Compound Name, Concentration, Solvent, Date, and User Initials.
-
Storage: Store at -20°C or -80°C.
Protocol B: Working Internal Standard Solution (Spiking Solution)
Objective: Prepare the solution used to spike biological samples.
Target Concentration: Typically 100 ng/mL or 500 ng/mL (dependent on assay sensitivity).
Procedure:
-
Diluent: Prepare 50:50 Methanol:Water (v/v). Why? Pure organic spikes can precipitate proteins prematurely in plasma samples.
-
Serial Dilution:
-
Step 1 (Intermediate): Dilute Stock A (1 mg/mL) 1:100 in Methanol → 10 µg/mL.
-
Step 2 (Working): Dilute Intermediate (10 µg/mL) into the 50:50 Diluent to reach target (e.g., 100 ng/mL).
-
-
Storage: Prepare fresh weekly or store at 4°C for up to 1 month in Polypropylene tubes. Do not use glass for this low-concentration solution.
LC-MS/MS Workflow & Logic Diagram
The following diagram illustrates the critical decision points and workflow for using Mecamylamine-d3, highlighting the extraction pH requirement derived from its pKa.
Caption: Figure 1. LC-MS/MS Sample Preparation Workflow. Note the critical alkalization step (Red) required to neutralize the amine (pKa 11.5) for efficient organic extraction.
Stability & Storage Validation
Stability Profile
| Condition | Stability Estimate | Recommendation |
| Solid State (-20°C) | > 2 Years | Keep desiccated. Protect from light. |
| Stock (MeOH, -20°C) | 12 Months | Use amber vials. Cap tightly to prevent evaporation. |
| Working Sol. (Aq/Org, 4°C) | < 1 Month | Risk: Adsorption to container walls over time. |
| Freeze/Thaw Cycles | < 3 Cycles | Aliquot stock to avoid repeated cycling. |
Deuterium Exchange (The "Back-Exchange" Risk)
Mecamylamine-d3 typically carries the deuterium label on the N-methyl group (CD3) or the bicyclic ring carbons.
-
C-D Bonds: Extremely stable. Do not exchange with solvent protons under standard conditions.
-
N-H Proton: The amine proton is exchangeable but is not part of the d3 label.
-
Risk Assessment: Low risk of isotopic loss in protic solvents (MeOH/Water) provided the label is on the methyl carbon (standard commercial synthesis).
Troubleshooting Guide
Issue 1: Low Recovery of Internal Standard
-
Cause: Adsorption to glass.
-
Solution: Switch to Polypropylene (PP) autosampler vials or silanized glass. Ensure reconstitution solvent contains at least 50% aqueous buffer to keep the amine charged (protonated) if using glass, or use high organic if using PP. Correction: In the LC-MS mobile phase (acidic), the amine is protonated (charged) and less likely to stick to hydrophobic surfaces, but highly likely to stick to glass silanols.
Issue 2: Retention Time Shift vs. Native
-
Cause: Deuterium Isotope Effect.
-
Insight: Deuterated compounds are slightly more lipophilic and may elute slightly earlier than the native analyte on C18 columns.
-
Solution: This is normal. Ensure the shift is consistent (< 0.05 min).
Issue 3: Signal Contribution to Native Channel (Crosstalk)
-
Cause: Isotopic impurity or too high IS concentration.
-
Solution: Check the CoA for Isotopic Purity (usually ≥99%). Run a "Blank + IS" sample. If you see a peak in the Native Mecamylamine channel, dilute the IS working solution until the interference is < 20% of the LLOQ (Lower Limit of Quantification).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13221, Mecamylamine hydrochloride. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Addressing matrix effects in the bioanalysis of mecamylamine
Welcome to the technical support guide for the bioanalysis of mecamylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying mecamylamine in biological matrices. We will delve into the root causes of common analytical challenges, particularly matrix effects, and provide field-proven troubleshooting guides and protocols to ensure the accuracy, precision, and robustness of your bioanalytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about matrix effects and the bioanalysis of mecamylamine.
Q1: What are matrix effects, and why are they a significant problem in the bioanalysis of mecamylamine?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), this manifests as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal).[1][2] This phenomenon is a major challenge because it can lead to inaccurate and imprecise quantification of the target analyte.[3]
Mecamylamine, a basic secondary amine, is particularly susceptible to these effects in biological matrices like plasma or urine. The primary culprits are endogenous matrix components such as phospholipids, salts, and metabolites that are not completely removed during sample preparation.[1][4] When these components co-elute with mecamylamine, they compete for ionization in the MS source, often suppressing mecamylamine's signal and compromising data reliability.[1][3] According to FDA guidance, evaluating and mitigating matrix effects is a mandatory part of bioanalytical method validation.[5][6]
Q2: What are the most common sources of matrix effects in plasma samples?
A2: In plasma, the most notorious sources of matrix effects, especially ion suppression in ESI-MS, are phospholipids .[4][7][8] These molecules are major components of cell membranes and have a tendency to be co-extracted with analytes of interest, particularly in simpler sample preparation methods like protein precipitation (PPT).[4][8] Due to their amphipathic nature, they often elute over a broad range in reversed-phase chromatography, increasing the likelihood of co-elution with target analytes.[4] When they enter the MS source, they can suppress the analyte signal by altering droplet surface tension, competing for charge, and fouling the instrument source.[3][8]
Other sources include:
-
Salts and Buffers: High concentrations can reduce ionization efficiency.[1]
-
Endogenous Metabolites: Compounds like urea and amino acids can interfere.
-
Anticoagulants and Stabilizers: Additives used during sample collection can sometimes cause interference.[5]
-
Concomitant Medications: Other drugs or their metabolites present in patient samples can also co-elute and cause interference.[5]
Q3: Why is a Stable Isotope-Labeled (SIL) Internal Standard considered the gold standard for correcting matrix effects?
A3: A Stable Isotope-Labeled Internal Standard (SIL-IS), such as mecamylamine-d3, is considered the ideal choice because it is chemically and physically almost identical to the analyte.[9][10] It has the same extraction recovery, chromatographic retention time, and ionization efficiency as the unlabeled mecamylamine.[11]
The key principle is that any ion suppression or enhancement experienced by the analyte will be mirrored by the SIL-IS.[9][12] Since quantification is based on the ratio of the analyte peak area to the IS peak area, the variability introduced by the matrix effect is effectively cancelled out.[9] This provides a highly reliable method for compensating for matrix effects, which is why regulatory bodies strongly recommend its use.[11][12] However, it is crucial to verify that the SIL-IS and the analyte co-elute perfectly, as even slight separation can lead to differential matrix effects and compromise correction.[11][12]
Section 2: Troubleshooting Guide & Protocols
This section provides a structured approach to identifying, quantifying, and mitigating matrix effects at different stages of the bioanalytical workflow.
Workflow Stage 1: Sample Preparation
The goal of sample preparation is to remove as many interfering matrix components as possible while maximizing the recovery of mecamylamine.
Issue: I'm observing significant ion suppression and poor reproducibility. My current method is Protein Precipitation (PPT).
Analysis: Protein precipitation is a fast but non-selective sample cleanup method.[13] While it effectively removes proteins, it leaves behind high concentrations of phospholipids and other small molecules that are well-known to cause severe matrix effects.[7] For a basic compound like mecamylamine, a more rigorous cleanup is almost always necessary.
Solution Pathway:
-
Quantify the Matrix Effect: First, confirm the severity of the issue using a post-extraction spike experiment (Protocol 1).
-
Implement a More Selective Technique: Upgrade your sample preparation from PPT to either Liquid-Liquid Extraction (LLE) or, preferably, Solid-Phase Extraction (SPE).
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol, aligned with FDA guidance, allows you to measure the degree of ion suppression or enhancement.[14]
Objective: To calculate the Matrix Factor (MF) by comparing the analyte response in the presence and absence of matrix components.
Procedure:
-
Prepare Set A: Spike a known amount of mecamylamine and SIL-IS into a blank mobile phase or reconstitution solvent.
-
Prepare Set B: Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final evaporation step, spike the dried extracts with the same known amount of mecamylamine and SIL-IS as in Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Absence of Matrix [Set A])
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The IS-normalized MF should also be calculated to assess the ability of the SIL-IS to track and correct for the variability.
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤15%.[14]
Protocol 2: Solid-Phase Extraction (SPE) for Mecamylamine
Given mecamylamine's basic nature, a mixed-mode or polymeric cation exchange SPE is highly effective at removing phospholipids and other interferences.[15][16]
Objective: To selectively isolate mecamylamine from plasma matrix components.
Recommended Sorbent: Polymeric Mixed-Mode Strong Cation Exchange.
Step-by-Step Methodology:
-
Sample Pre-treatment: Dilute 100 µL of plasma with 300 µL of 2% ammonium hydroxide in water to ensure the mecamylamine is in its neutral form for binding to the reversed-phase component of the sorbent.[16]
-
Condition: Condition the SPE plate/cartridge with 500 µL of methanol, followed by 500 µL of water.[16] Do not let the sorbent go dry.[17]
-
Load: Load the pre-treated sample onto the conditioned SPE sorbent.
-
Wash 1 (Interference Elution): Wash with 500 µL of an acidic solution (e.g., 2% formic acid in water). This will wash away neutral and acidic interferences while mecamylamine (now protonated and positively charged) is retained by the strong cation exchanger.
-
Wash 2 (Phospholipid Removal): Wash with 500 µL of 100% methanol. This will remove remaining nonpolar interferences like phospholipids while mecamylamine remains bound to the ion-exchange sorbent.
-
Elute: Elute mecamylamine with 500 µL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the mecamylamine, disrupting its ionic bond with the sorbent and allowing it to be eluted.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.
Data Comparison: Sample Preparation Techniques
The following table summarizes the expected performance of different sample preparation techniques for mecamylamine bioanalysis.
| Technique | Phospholipid Removal | Throughput | Method Development | Expected Mecamylamine Recovery |
| Protein Precipitation (PPT) | Poor (<20%) | High | Minimal | >90% |
| Liquid-Liquid Extraction (LLE) | Moderate | Medium | Medium | 80-95% |
| Solid-Phase Extraction (SPE) | Excellent (>99%)[4] | Medium | High | >90% |
| HybridSPE®-Phospholipid | Excellent (>99%)[18] | High | Minimal | >90% |
Workflow Stage 2: LC-MS/MS Analysis
Proper chromatographic separation and MS source optimization are critical final lines of defense against matrix effects.
Issue: Even after SPE, I'm seeing some ion suppression at the retention time of my analyte.
Analysis: This indicates that some matrix components are still co-eluting with mecamylamine. While SPE is highly effective, it may not be perfect. The solution is to optimize the chromatography to separate mecamylamine from the residual interferences.
Solution Pathway:
-
Visualize the Interference: Use the post-column infusion technique to create an "ion suppression map" of your chromatogram (Protocol 3). This will show you exactly where the zones of suppression are.
-
Adjust Chromatography: Modify your LC method to move the mecamylamine peak away from any zones of ion suppression.
-
Increase Organic Content: For reversed-phase, a steeper or more aggressive gradient can often elute phospholipids later, away from polar analytes.
-
Change Column Chemistry: Consider a different stationary phase. For a polar, basic compound like mecamylamine, a Hydrophilic Interaction Chromatography (HILIC) column can provide excellent retention and unique selectivity, often separating it effectively from phospholipids which are poorly retained in HILIC mode.
-
Adjust pH: Ensure the mobile phase pH is at least 2 units below the pKa of mecamylamine to maintain it in its charged, most retainable form on a C18 column.
-
Protocol 3: Post-Column Infusion for Visualizing Matrix Effects
Objective: To identify the retention time regions in your gradient where matrix components cause ion suppression.
Experimental Setup:
-
"T" Junction: Place a T-junction after the analytical column but before the MS inlet.
-
Infusion Pump: Use a syringe pump to deliver a constant, steady flow of mecamylamine solution (at a concentration that gives a stable signal) into one arm of the T-junction.
-
LC Flow: The eluent from your analytical column flows into the other arm of the T-junction.
-
Procedure:
-
Start the infusion pump and the LC-MS system. You should observe a stable, high baseline signal for mecamylamine.
-
Inject a blank, extracted matrix sample (e.g., from your SPE procedure).
-
Monitor the mecamylamine MRM transition. Any dips or drops in the baseline signal indicate regions of ion suppression caused by eluting matrix components.[19]
-
-
Analysis: Compare the retention time of your mecamylamine peak from a standard injection with the ion suppression map. If your peak elutes during a signal dip, your chromatography needs optimization.
Visual Summaries of Workflows
Bioanalytical Workflow & Matrix Effect Mitigation
This diagram illustrates the key stages of the bioanalytical process and highlights where matrix effects can be introduced and addressed.
Caption: Workflow for bioanalysis showing sample preparation choices and their impact on matrix effects.
Troubleshooting Decision Tree for Ion Suppression
Use this logical guide to systematically address ion suppression issues.
Caption: A decision-making flowchart for troubleshooting and resolving ion suppression.
References
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC North America.
- HybridSPE®-Phospholipid Technology. Bioanalysis Zone.
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.
- Bioanalytical Method Validation Guidance for Industry. U.S.
- Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
- Essential FDA Guidelines for Bioanalytical Method Valid
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit
- Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Sciences.
- Ion suppression (mass spectrometry). Wikipedia.
- All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions.
- An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online.
- Bioanalytical Method Validation FDA 2001.pdf. U.S.
- Bioanalytical Method Validation. U.S.
- Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S.
- Ion Suppression and its Role in Secondary Electrospray Ionization.
- 10 Tips for Electrospray Ionis
- Novel solid-phase extraction strategy for the isolation of basic drugs from whole blood. Preliminary study using commercially available extraction cartridges. PubMed.
- Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. PubMed.
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC.
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
- Extraction of Basic Drugs
- Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems.
- Review Article on Matrix Effect in Bioanalytical Method Development.
- matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
- Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
- A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
- BIO-Analytical Method Development and Validation By LC/MS/MS Technique.
- Understanding and Improving Solid-Phase Extraction.
- Bioanalytical Method Development in the United States: Key Techniques and Services.
- development and validation of a lc-ms/ms method for mesalamine in human plasma by derivatization technique.
- A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences.
Sources
- 1. longdom.org [longdom.org]
- 2. eijppr.com [eijppr.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. fda.gov [fda.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. bioszeparacio.hu [bioszeparacio.hu]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. waters.com [waters.com]
- 12. waters.com [waters.com]
- 13. jchps.com [jchps.com]
- 14. fda.gov [fda.gov]
- 15. Novel solid-phase extraction strategy for the isolation of basic drugs from whole blood. Preliminary study using commercially available extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: High-Sensitivity Mecamylamine Quantification
Introduction: The Challenge of the "Invisible" Amine
Mecamylamine is a deceptive molecule. Structurally simple (
As researchers, we often treat it like any other small molecule, but that is a mistake. Mecamylamine has a pKa of approximately 11.2 , making it one of the most basic drugs commonly assayed. At physiological pH (7.4) and even in standard "basic" extraction buffers (pH 9-10), it remains almost 100% protonated (charged). Charged molecules do not partition well into organic solvents, leading to catastrophic recovery losses during Liquid-Liquid Extraction (LLE). Furthermore, its lack of a strong chromophore makes UV detection obsolete, necessitating highly optimized Mass Spectrometry (MS) workflows.
This guide breaks down the specific protocols required to capture, retain, and quantify mecamylamine with high sensitivity.
Module 1: Sample Preparation (The Foundation)
The Criticality of pH Control
The single most common reason for assay failure with mecamylamine is insufficient alkalization. To extract this molecule into an organic phase (like dichloromethane or hexane), you must drive the pH at least 2 units above its pKa .
-
Target pH: > 13.0
-
Reagent: 1.0 M or 5.0 M NaOH (Ammonium hydroxide is often too weak).
Protocol: High-Recovery Liquid-Liquid Extraction (LLE)
Standard Protocol for Plasma/Serum (200 µL volume)
-
Aliquot: Transfer 200 µL of plasma to a borosilicate glass tube.
-
Note: Avoid plastic tubes for the extraction step if using non-polar solvents to minimize adsorption.
-
-
Internal Standard: Add 20 µL of Internal Standard (Deuterated Mecamylamine-d3 or Pempidine). Vortex 10s.
-
Alkalization (CRITICAL): Add 50 µL of 1.0 M NaOH .
-
Why: This pushes the pH to ~13-14, ensuring mecamylamine is in its neutral (uncharged) free-base form.
-
-
Extraction: Add 2.0 mL of Dichloromethane (DCM) or t-Butyl Methyl Ether (MTBE) .
-
Agitation: Mechanical shaker for 10 minutes (vigorous).
-
Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer the organic (lower for DCM, upper for MTBE) layer to a clean tube.
-
Acidification (Stabilization): Add 10 µL of 0.1% Formic Acid in methanol to the organic layer before drying.
-
Why: Mecamylamine is volatile as a free base. Converting it back to a salt (formate) prevents evaporative loss during the drying step.
-
-
Dry: Evaporate under Nitrogen at 35°C.
-
Reconstitute: Dissolve in 100 µL of Mobile Phase A/B (80:20).
Visualization: Extraction Workflow
Figure 1: Optimized Liquid-Liquid Extraction workflow emphasizing pH control and volatility management.
Module 2: LC-MS/MS Optimization
Chromatography: Fighting the Tailing
Mecamylamine interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing. You have two viable strategies:
Strategy A: High pH Reversed-Phase (Recommended)
-
Column: C18 with high-pH stability (e.g., Waters XBridge or Agilent Poroshell HPH).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).
-
Mobile Phase B: Acetonitrile.
-
Why: High pH suppresses silanol ionization on the column and keeps mecamylamine neutral, improving peak shape and retention.
Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography)
-
Column: Silica or Amide phase.
-
Mobile Phase: Acetonitrile/Water with Ammonium Formate (pH 3-4).
-
Why: HILIC retains polar amines well and allows for high organic content, which boosts desolvation efficiency in the MS source.
Mass Spectrometry Parameters
Mecamylamine is a secondary amine.[1][2] It ionizes readily in Positive Electrospray Ionization (+ESI).
Table 1: Optimized MRM Transitions
| Parameter | Value | Purpose |
| Ionization Mode | ESI Positive (+) | Protonation of secondary amine |
| Precursor Ion (Q1) | 168.3 | |
| Quantifier Product (Q3) | 137.2 | Loss of methylamine/ring fragment (High Intensity) |
| Qualifier Product (Q3) | 151.4 | Loss of |
| Dwell Time | 50-100 ms | Ensure sufficient points across peak |
| Collision Energy (CE) | ~15-25 eV | Optimize for 137 fragment |
Module 3: Troubleshooting & FAQs
Q1: My recovery is consistently low (< 40%). What is wrong?
Diagnosis: You likely did not reach the pH threshold during extraction.
Fix: Measure the pH of your aqueous phase after adding the buffer but before adding the solvent. It must be >12. If you are using carbonate buffers, switch to NaOH. Mecamylamine (
Q2: I see good recovery, but my peaks are broad and tailing.
Diagnosis: Secondary amine interaction with column silanols. Fix:
-
Add a modifier: Ensure your mobile phase contains at least 10mM ammonium buffer (bicarbonate for high pH, formate for low pH).
-
Switch modes: If using standard acidic C18 conditions (0.1% Formic Acid), the molecule is charged and repelled by the stationary phase while sticking to silanols. Switch to High pH RP-LC (pH 10) to neutralize the drug.
Q3: My calibration curve is non-linear at the low end.
Diagnosis: Adsorption losses. Mecamylamine sticks to glass and plastic surfaces when in non-polar solvents. Fix:
-
Silanize glassware if possible.
-
Acidify immediately: As per the protocol, add formic acid to the organic extract before drying. This keeps the molecule as a salt, which is less volatile and less prone to adsorbing to the tube walls during evaporation.
Visualization: Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing sensitivity and chromatographic issues.
References
-
PubChem. (2023). Mecamylamine Compound Summary (CID 4032). National Library of Medicine.[1] [Link]
-
Jacob, P., et al. (2000). Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 653-661. [Link]
-
MassBank of North America. (2023). Mecamylamine Mass Spectrum (Accession: EQ310403). [Link]
- Chowdhury, S.K., et al. (2011). Identification of metabolites of mecamylamine in human urine by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry.
Sources
Overcoming challenges in Mecamylamine-d3 internal standard stability
Introduction
Welcome to the technical support guide for Mecamylamine-d3. As a stable isotope-labeled (SIL) internal standard (IS), Mecamylamine-d3 is designed to be the gold standard for the accurate quantification of mecamylamine in complex biological matrices.[1] Its role is to mimic the analyte throughout sample preparation and analysis, correcting for variability in extraction recovery, injection volume, and matrix effects.[2][3] However, the unique chemical nature of mecamylamine—a secondary amine with a rigid bicyclic structure—presents specific stability and handling challenges that can compromise data integrity if not properly managed.[4]
This guide provides in-depth troubleshooting advice and validated protocols to help you overcome these challenges. It is structured to move from frequently asked questions for quick reference to a detailed troubleshooting guide for resolving active issues, ensuring the reliability and reproducibility of your bioanalytical data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of Mecamylamine-d3.
Q1: What is the primary cause of Mecamylamine-d3 signal loss or variability? The most common issue is the adsorptive loss of this basic amine to silanol groups on glass surfaces and certain plasticware.[5] Other significant factors include pH-dependent instability in aqueous solutions and improper storage conditions.
Q2: What are the ideal storage conditions for Mecamylamine-d3 stock solutions? For long-term stability (≥4 years), the neat, solid material should be stored at -20°C.[6] Once dissolved, stock solutions in organic solvents like methanol or DMSO should also be stored at -20°C or -80°C in tightly sealed containers to prevent evaporation.
Q3: Can I store working solutions of Mecamylamine-d3 in aqueous buffers? It is not recommended to store aqueous solutions for more than one day.[6] Mecamylamine's stability is highly pH-dependent. If aqueous working solutions are necessary, they should be prepared fresh daily and maintained at an acidic pH (e.g., pH 4-6) to ensure the amine is protonated and less reactive.
Q4: Which type of labware is best for handling Mecamylamine-d3? Polypropylene (PP) tubes and plates are generally preferred over glass to minimize adsorptive loss.[5] If glass must be used (e.g., autosampler vials), consider silanized glass inserts to reduce active sites.
Q5: My IS response is declining throughout my analytical run. What's the likely cause? This often points to instability on the bench-top or in the autosampler. Potential causes include degradation in the aqueous mobile phase, adsorption to the vials or injection system, or temperature-related issues in the autosampler.[7]
Part 2: Troubleshooting Guide: Diagnosing & Resolving Instability
When inconsistent internal standard response is observed, a systematic approach is required to identify the root cause. This section breaks down common problems, their causes, and corrective actions. Regulatory bodies like the FDA require that the stability of the internal standard in stock and working solutions be established.[8][9]
Problem 1: Low or No IS Signal in All Samples
-
Potential Cause A: Error in IS Addition
-
Diagnosis: This is the most straightforward cause. Review the sample preparation batch records. A simple human error, such as forgetting to add the IS solution or adding the wrong solution, can occur.[3]
-
Solution: Re-prepare a small subset of samples (e.g., a blank, a low QC, and a high QC) with fresh reagents, carefully ensuring the IS working solution is added correctly. If the signal returns, the issue was with the initial sample preparation.
-
-
Potential Cause B: Complete Degradation of Working Solution
-
Diagnosis: The IS working solution may have degraded due to improper preparation or storage (e.g., prepared in a high pH aqueous buffer and left at room temperature).
-
Solution: Prepare a fresh IS working solution from a reliable stock solution according to the validated protocol. Directly inject an aliquot of the new working solution (diluted in mobile phase) to confirm its integrity before using it in sample preparation.
-
Problem 2: Inconsistent or Drifting IS Response Across an Analytical Run
This is one of the most frequent and complex issues encountered in bioanalysis.[10] Plotting the IS peak area versus injection order is the first critical step to diagnose the pattern of inconsistency.[2]
-
Pattern A: Gradual Decline in IS Response
-
Potential Cause: Adsorption within the LC system or autosampler, or bench-top instability in the final reconstituted extract. Mecamylamine, as a secondary amine, can bind to active sites in PEEK tubing, frits, and the head of the analytical column.
-
Solution Workflow:
-
Assess Bench-Top Stability: Re-inject the first few samples at the end of the run. If their IS response recovers to initial levels, it suggests the issue is not degradation in the vial but rather system-related. If the response remains low, the IS is degrading in the vial over time.
-
Optimize Reconstitution Solvent: Ensure the final sample extract is reconstituted in a solvent that promotes stability. This should be acidic (e.g., containing 0.1% formic acid) and have sufficient organic content (e.g., >20% acetonitrile or methanol) to minimize adsorption.
-
System Passivation: If adsorption is suspected, perform a system passivation. This can be done by making several high-concentration injections of mecamylamine to saturate active sites or by flushing the system with a strong acid/base followed by a chelating agent (consult instrument manufacturer guidelines).
-
-
-
Pattern B: Abrupt Drop or Spike in IS Response for a Section of the Run
-
Potential Cause: This often points to an instrument or hardware issue that occurred mid-run.[7] Examples include a partial clog in the injector, an air bubble in the syringe, or inconsistent autosampler temperature control.
-
Solution:
-
Review Instrument Logs: Check for any pressure fluctuations, pump dropouts, or other errors that correlate with the change in IS response.
-
Perform System Suitability: Run a series of standard injections to check for injection precision and peak area reproducibility.
-
Inspect Hardware: Visually inspect the injection syringe for bubbles and check for leaks at all fittings from the injector to the column.
-
-
-
Pattern C: Sporadic, Random Outliers in IS Response
-
Potential Cause: Random errors during sample preparation, such as inconsistent evaporation, reconstitution, or transfer steps for individual samples.[3] Matrix effects in specific patient samples can also cause signal suppression or enhancement.[10]
-
Solution:
-
Re-inject Affected Samples: A simple re-injection can rule out injector-specific issues for that sample.
-
Re-extract Affected Samples: If the outlier persists upon re-injection, the issue likely occurred during the original extraction. Re-extracting the sample is necessary. According to common lab practice, IS responses that are <50% or >150% of the mean response of calibrators and QCs may warrant re-analysis.[7]
-
Investigate Matrix Effects: If the issue is consistent with a specific patient sample, perform a post-extraction spike experiment to confirm matrix effects.
-
-
Caption: Troubleshooting workflow for inconsistent internal standard response.
Part 3: Core Protocols for Ensuring Stability
Proactive stability testing and proper solution handling are essential to prevent issues before they arise. The FDA and ICH M10 guidelines mandate the assessment of IS stability under intended storage and handling conditions.[8][9]
Protocol 1: Preparation and Storage of Stock and Working Solutions
This protocol ensures the long-term viability of your standard solutions.
Objective: To prepare and store Mecamylamine-d3 stock (1 mg/mL) and working solutions (e.g., 100 ng/mL) to maximize stability and prevent degradation or adsorptive loss.
Materials:
-
Mecamylamine-d3 (solid)
-
HPLC-grade Methanol (MeOH) or DMSO
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (FA), LC-MS grade
-
Class A volumetric flasks
-
Polypropylene cryovials or amber glass vials with PTFE-lined caps
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Allow the Mecamylamine-d3 solid to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of solid and transfer it to a Class A volumetric flask.
-
Dissolve the solid in 100% MeOH or DMSO to create a 1 mg/mL stock solution. Ensure it is fully dissolved using sonication if necessary.
-
Aliquot the stock solution into clearly labeled polypropylene cryovials.
-
-
Stock Solution Storage:
-
Store the stock solution aliquots at -20°C or -80°C .
-
Maintain a logbook to track preparation dates, lot numbers, and solvent used.
-
-
Working Solution Preparation (e.g., 100 ng/mL):
-
This solution is typically used to spike into samples.
-
Prepare the working solution fresh for each analytical batch if possible. If storage is required, validate the stability.
-
Dilute the stock solution using a solvent that is compatible with your extraction method. A common choice is 50:50 ACN:H2O with 0.1% FA. The acidic modifier is critical for stability.
-
Never use purely aqueous, neutral pH buffers for dilution and storage.
-
-
Working Solution Storage:
-
If storing, use polypropylene tubes and store at 2-8°C for short-term use (validate for your specific conditions, e.g., up to 7 days) or at -20°C for longer periods.
-
Protocol 2: Assessing Bench-Top and Freeze-Thaw Stability in Matrix
This experiment is a mandatory part of bioanalytical method validation to ensure that the IS does not degrade during sample handling and storage.[11]
Objective: To evaluate the stability of Mecamylamine-d3 in a biological matrix (e.g., plasma) under conditions mimicking sample handling (bench-top) and long-term storage (freeze-thaw cycles).
Procedure:
-
Prepare QC Samples: Spike blank matrix at low and high concentrations of the analyte (e.g., LQC and HQC).
-
Spike with IS: Add the Mecamylamine-d3 working solution to these QC samples as you would for study samples.
-
Establish Baseline (T=0): Immediately process and analyze a set of these QC samples (n=6 for each level) to establish the baseline analyte/IS area ratio.
-
Bench-Top Stability:
-
Leave another set of spiked QC samples on the lab bench at room temperature for a duration that exceeds your expected sample handling time (e.g., 4-6 hours).
-
After the designated time, process and analyze the samples.
-
-
Freeze-Thaw Stability:
-
Subject a third set of spiked QC samples to a minimum of three freeze-thaw cycles.
-
A cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted to room temperature.
-
After the final thaw, process and analyze the samples.
-
-
Data Analysis:
-
Calculate the mean analyte/IS area ratio for each stability condition (Bench-Top, Freeze-Thaw).
-
Compare these mean ratios to the baseline (T=0) results.
-
Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the baseline concentration.[11]
-
| Stability Parameter | Storage Condition | Duration | Acceptance Criteria (Bias vs. T=0) |
| Stock Solution | -20°C in Methanol | 6 Months | Response within ±10% of fresh stock |
| Working Solution | 4°C in 50% ACN/0.1% FA | 7 Days | Response within ±10% of fresh solution |
| Bench-Top (in Plasma) | Room Temperature | 6 Hours | Mean concentration ±15% of baseline |
| Freeze-Thaw (in Plasma) | 3 Cycles (-80°C to RT) | ~3 Days | Mean concentration ±15% of baseline |
| Long-Term (in Plasma) | -80°C | 3 Months | Mean concentration ±15% of baseline |
References
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Welch Lab. (2025, January 7). Are You Using The Internal Standard Method In A Right Way?. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
BioPharma Services Inc. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]
-
Taylor & Francis Online. (2019, September 26). Inconsistent Internal Standard Response in LC–MS/MS Bioanalysis: An Evaluation of Case Studies. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process. Retrieved from [Link]
-
PubMed. (2014, November 21). Color test for selective detection of secondary amines on resin and in solution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mecamylamine. PubChem Compound Summary for CID 4032. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Mecamylamine | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fda.gov [fda.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. resolvemass.ca [resolvemass.ca]
Technical Support Center: Troubleshooting Poor Peak Shape in Mecamylamine Chromatography
Welcome to the technical support center for chromatographic analysis of mecamylamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor peak shape during their experiments. As a secondary aliphatic amine with a high pKa, mecamylamine presents a unique set of chromatographic hurdles. This document provides in-depth, scientifically grounded troubleshooting strategies in a user-friendly question-and-answer format to help you achieve optimal peak symmetry and resolution.
Frequently Asked Questions (FAQs)
Q1: Why is my mecamylamine peak tailing severely in reversed-phase chromatography?
A1: Peak tailing for mecamylamine is most commonly caused by secondary interactions between the positively charged analyte and negatively charged silanol groups on the surface of silica-based stationary phases.[1][2][3] Mecamylamine has a high pKa of approximately 11.2-11.5, meaning it is fully protonated and carries a positive charge in typical reversed-phase mobile phases (pH 2-7).[2][4]
The stationary phase surface of many HPLC columns is composed of silica that has been chemically modified (e.g., with C18 alkyl chains). However, not all of the surface silanol groups (Si-OH) are covered during this process. These residual silanol groups are acidic and can become deprotonated (SiO-) at mobile phase pH values above 3-4, creating localized negative charges. The positively charged mecamylamine molecules can then interact with these ionized silanols through strong electrostatic forces, leading to a secondary retention mechanism that results in peak tailing.[1][2]
Q2: I'm observing a broad or split peak for mecamylamine. What could be the cause?
A2: A broad or split peak for mecamylamine can stem from several factors:
-
Chiral Separation: Mecamylamine is a chiral molecule, existing as (S)-(+)- and (R)-(−)-enantiomers. If you are not using a chiral column, these enantiomers may partially separate on an achiral column, leading to a broadened or split peak. This is especially true if the mobile phase conditions inadvertently create a chiral environment.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing the peak to broaden and potentially front or tail.[5] Try reducing the injection volume or the concentration of your sample.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening. This is particularly noticeable for early-eluting peaks.
-
Column Degradation: A void at the head of the column or a partially blocked frit can distort the flow path and cause peak splitting or tailing.[1]
Q3: Can the mobile phase pH significantly impact the peak shape of mecamylamine?
A3: Absolutely. Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like mecamylamine.
-
Low pH (2-3): At a low pH, the residual silanol groups on the stationary phase are fully protonated (Si-OH) and therefore neutral. This minimizes the undesirable ionic interactions with the protonated mecamylamine, leading to improved peak symmetry.[1] However, retention time may decrease as the compound becomes more polar.
-
Mid-range pH (4-7): In this range, a significant portion of the silanol groups will be ionized (SiO-), leading to strong secondary interactions and peak tailing. This pH range is generally not recommended for mecamylamine analysis on traditional silica-based columns.
-
High pH ( > 8): At a high pH, the silanol groups are fully ionized. While this might seem counterintuitive, using a high pH can sometimes improve peak shape for basic compounds by creating a consistent, albeit strong, interaction that can be managed with other mobile phase additives. However, it's crucial to use a pH-stable column designed for high pH applications to avoid stationary phase degradation.
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Peak Tailing
This guide provides a step-by-step workflow to diagnose and resolve peak tailing issues with mecamylamine.
Step 1: Initial Assessment
-
Observe the chromatogram: Does the tailing affect only the mecamylamine peak or all peaks? If all peaks are tailing, it could indicate a system-wide issue like extra-column volume or a problem with the column inlet frit. If only the mecamylamine peak is tailing, it is likely a chemical interaction issue.
-
Review method parameters: Check the mobile phase pH, composition, and column type against the known properties of mecamylamine.
Step 2: Method Optimization
-
Adjust Mobile Phase pH: This is often the most effective first step. Lower the pH of your mobile phase to between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate). This will suppress the ionization of residual silanol groups.
-
Add a Competing Base: Introduce a small concentration (e.g., 10-20 mM) of a competing base, such as triethylamine (TEA), to the mobile phase. TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from the mecamylamine molecules.
-
Increase Ionic Strength: Adding a neutral salt (e.g., 25-50 mM potassium chloride) to the mobile phase can also help to reduce secondary ionic interactions by increasing the overall ionic strength of the mobile phase.
Step 3: Column and Hardware Considerations
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica and are "end-capped" to reduce the number of accessible silanol groups. If you are using an older column, switching to a newer, high-performance column can significantly improve peak shape.[6]
-
Consider a Polar-Embedded or Shielded Column: These columns have a polar group embedded within the alkyl chain or a surface modification that shields the residual silanols, further reducing their interaction with basic analytes.[6]
-
Check for Column Voids and Frit Blockage: If the above steps do not resolve the issue, your column may be physically damaged. Try reversing and flushing the column (if permitted by the manufacturer) or replacing it with a new one.
Step 4: Alternative Chromatographic Modes
If peak tailing persists in reversed-phase mode, consider switching to an alternative chromatographic technique:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar, basic compounds like mecamylamine.[7] In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent. This provides good retention and often excellent peak shapes for compounds that are poorly retained or exhibit tailing in reversed-phase.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and can also provide excellent peak shapes for basic compounds.
Visual Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting poor mecamylamine peak shape.
Data and Protocols
Table 1: Effect of Mobile Phase pH on Mecamylamine Peak Asymmetry
| Mobile Phase pH | Expected Silanol State | Mecamylamine State | Predicted Peak Asymmetry Factor (As) | Recommendation |
| 2.5 | Mostly Protonated (Si-OH) | Protonated (R₃NH⁺) | 1.0 - 1.3 | Recommended |
| 5.0 | Partially Ionized (SiO⁻) | Protonated (R₃NH⁺) | > 2.0 | Not Recommended |
| 7.0 | Mostly Ionized (SiO⁻) | Protonated (R₃NH⁺) | > 2.5 | Not Recommended |
| 10.0* | Fully Ionized (SiO⁻) | Partially Protonated (R₃NH⁺) | 1.2 - 1.8 | Use with pH-stable column |
*Requires a column specifically designed for high pH applications.
Protocol 1: Mobile Phase Preparation for Improved Peak Shape (Reversed-Phase)
Objective: To prepare a mobile phase that minimizes secondary silanol interactions.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or phosphoric acid)
-
Triethylamine (TEA)
Procedure:
-
Aqueous Component Preparation:
-
To 950 mL of HPLC-grade water, add 1.0 mL of formic acid to adjust the pH to approximately 2.7.
-
Add 1.0 mL of triethylamine (TEA).
-
Bring the final volume to 1 L with HPLC-grade water.
-
-
Mobile Phase Preparation:
-
Prepare your desired mobile phase composition by mixing the aqueous component with acetonitrile (e.g., 80:20 aqueous:acetonitrile).
-
Degas the mobile phase before use.
-
Diagram: Mechanism of Peak Tailing and Mitigation
Caption: Interaction of mecamylamine with the stationary phase leading to peak tailing and its mitigation by pH control.
References
- TC-5214 (S-(+)-Mecamylamine)
- Element Lab Solutions. Peak Tailing in HPLC.
- Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?.
- MICROSOLV. Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology.
- LCGC International. Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, Ammeline, and Ammelide in Milk and Infant Formula.
- Thermo Fisher Scientific. Thermo Fisher Scientific LC-MS/MS Solution Used to Detect Melamine.
- PubMed.
- Separation Science. Silica Purity #2 – Silanols.
- HELIX Chromatography. HPLC Methods for analysis of Melamine.
- Waters Corporation. Melamine, Ammeline, and Cyanuric Acid Analysis by UPLC-MS/MS and UPLC/PDA.
- Wikipedia. Mecamylamine.
- Thermo Fisher Scientific.
- Benchchem.
- USP. Mecamylamine Hydrochloride.
- PharmaCompass.com.
- PubMed.
- PubMed Central. Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor.
- USP. Mecamylamine Hydrochloride Tablets USP 2025.
- Pharmaceutical Outsourcing. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Pure Synth.
- Drug Central. mecamylamine.
- PubMed. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes.
- alwsci.
- CHDR - Centre for Human Drug Research.
- Waters Corporation.
- Restek Corporation.
- Journal of Chromatography A.
- PubMed.
- ACS Publications. Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor.
- PMC. An anti-nicotinic cognitive challenge model using mecamylamine in comparison with the anti-muscarinic cognitive challenge using scopolamine.
- Food Safety and Inspection Service. Determination and Confirmation of Melamine by LC/MS/MS (Extended Method).
- ResearchGate. (PDF)
- Organic & Biomolecular Chemistry (RSC Publishing). A new synthesis and preliminary evaluation of some analogues of mecamylamine – a compound with anti-addiction properties.
Sources
- 1. Trace-Level Analysis of Melamine and Related Compounds by LC-MS/MS [discover.restek.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new synthesis and preliminary evaluation of some analogues of mecamylamine – a compound with anti-addiction properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. An anti‐nicotinic cognitive challenge model using mecamylamine in comparison with the anti‐muscarinic cognitive challenge using scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Technical Guide: Minimizing Carryover in Mecamylamine LC-MS/MS Analysis
Executive Summary
Mecamylamine (N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine) presents a "perfect storm" for LC-MS/MS carryover. Its structure combines a highly basic secondary amine (pKa ~11.2) with a lipophilic bicyclic backbone (LogP ~2.7). This results in a molecule that adheres tenaciously to stainless steel, Vespel rotor seals, and residual silanols on chromatographic columns via both hydrophobic interaction and cation exchange.
This guide moves beyond standard "wash it more" advice. It implements a Self-Validating Carryover Mitigation Protocol (SVCMP) designed to systematically isolate, treat, and verify the elimination of mecamylamine residues.
Part 1: The Diagnostic Triage (Isolate the Source)
Before changing solvents, you must identify where the mecamylamine is hiding. Use this logic gate to determine your troubleshooting path.
Figure 1: Diagnostic logic flow to distinguish between autosampler adsorption and column carryover.
Module 1: Autosampler & Injector Optimization
The Problem: Mecamylamine is protonated (positively charged) at neutral/acidic pH and binds to negatively charged surfaces (metal oxides, Vespel).
Troubleshooting Q&A
Q: I am using a standard 50:50 Methanol:Water wash. Why isn't it working? A: Methanol is too weak to disrupt the hydrophobic interaction of the bicyclic ring, and neutral water does nothing to break the ionic bond. You need a "Dual-Mode" wash strategy that attacks both retention mechanisms.
Protocol: The "Mecamylamine Cocktail" Wash Replace your standard wash solvents with the following configuration. The Order of Operations is critical.
| Parameter | Composition | Mechanism of Action |
| Wash 1 (Strong) | 40% Acetonitrile / 40% Isopropanol / 20% Water + 0.2% Formic Acid | IPA/ACN: Solubilizes the lipophilic backbone.Formic Acid: Keeps mecamylamine fully protonated, preventing precipitation, while the high organic content strips it from surfaces. |
| Wash 2 (Weak) | 95% Water / 5% Acetonitrile + 0.1% Formic Acid | Matches initial gradient conditions to prevent peak distortion (focusing effect) in the next injection. |
| Rinse Time | Minimum 10 seconds (Flow-through needle) or 3 dips (Static needle). | Ensures sufficient contact time for desorption. |
Q: The carryover persists even after the wash. What hardware component is failing? A: Check your Rotor Seal . Standard HPLC valves use Vespel (polyimide) seals. Vespel is acidic (pH ~5) and acts as a cation exchanger, binding the basic mecamylamine.
-
Action: Replace the rotor seal with a Tefzel (ETFE) or PEEK seal. These materials are non-ionic and hydrophobic, significantly reducing amine adsorption.
Module 2: Column Chemistry & Mobile Phase
The Problem: Traditional C18 columns have residual silanol groups (Si-OH) on the silica surface. At pH > 3, these deprotonate (Si-O⁻), creating a "cation trap" for the positively charged mecamylamine.
Troubleshooting Q&A
Q: I'm using a standard C18 column. Should I switch to HILIC? A: Not necessarily. While HILIC avoids silanol issues, mecamylamine (LogP 2.7) is hydrophobic enough for Reverse Phase. HILIC often suffers from long equilibration times.
-
Better Solution: Switch to a Charged Surface Hybrid (CSH) C18 column (e.g., Waters XSelect CSH or similar).
-
Why? These columns have a low-level positive charge applied to the particle surface. This positive charge electrostatically repels the protonated mecamylamine, preventing it from touching the silica surface and eliminating the "drag" that causes tailing and carryover.
Q: Can I just change the mobile phase pH? A: Yes. You have two options, but "High pH" is superior for carryover.
| Strategy | pH Condition | Effect on Mecamylamine | Carryover Risk |
| Low pH (Standard) | pH 2-3 (Formic Acid) | Fully Protonated (BH⁺) | High. Strong attraction to any residual silanols. |
| High pH (Advanced) | pH 10 (Ammonium Hydroxide) | Neutral (B) | Lowest. The molecule is uncharged. It cannot bind ionically to silanols. |
Note: You must use a "High pH Stable" column (Hybrid Particle Technology) to run at pH 10.
Module 3: The "Sawtooth" Gradient Wash
The Problem: Isocratic holds at the end of a run often fail to remove mecamylamine trapped in stagnant flow zones.
Protocol: The Sawtooth Wash Instead of a flat hold at 95% B, program your gradient to oscillate. This rapid change in viscosity and solvent strength "scrubs" the tubing.
Gradient Table Example:
-
0.0 - 3.0 min: Elution Gradient (5% -> 95% B)
-
3.1 min: Ramp to 100% B
-
3.5 min: Drop to 10% B (Rapid Mix)
-
3.6 min: Ramp to 100% B (Scrub 2)
-
4.0 min: Re-equilibrate to Initial Conditions.
References
-
Dolan, J. W. (2001). "Autosampler Carryover." LCGC North America, 19(2), 164–168. Link
-
Mitulovic, G., et al. (2009). "Preventing Carryover of Peptides and Proteins in Nano LC-MS Separations." Analytical Chemistry, 81(14), 5955–5960. Link
-
Waters Corporation. (2020). "Carryover Mitigation Using Needle Wash Solvent Chemistry." Application Note 720006746EN. Link
-
Shimadzu Corporation. (2023). "Troubleshooting Carryover in LC-MS/MS." Technical Report. Link
-
US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Regulatory Guidance. Link
Root cause analysis of variability in Mecamylamine-d3 internal standard response
Topic: Root Cause Analysis of Variability in Mecamylamine-d3 Response
Introduction
Welcome to the Advanced Technical Support Center. If you are accessing this guide, you are likely observing inconsistent response factors, drifting area counts, or poor precision (%CV) for Mecamylamine-d3 in your LC-MS/MS assays.
Mecamylamine is a secondary aliphatic amine with unique physicochemical properties that make it prone to specific analytical pitfalls. When using its deuterated analog (Mecamylamine-d3) as an Internal Standard (IS), three primary vectors of variability typically emerge: Volatility , Adsorption , and Chromatographic Isotope Effects .
This guide bypasses generic advice to address the specific molecular behavior of this ganglionic blocker.
Module 1: Chromatography & The Deuterium Isotope Effect
The Issue
My IS response is lower in patient samples compared to neat standards, even though recovery seems fine. The IS peak shape is slightly different from the analyte.
Root Cause: The "Chromatographic Shift"
Deuterium is less lipophilic than hydrogen.[1] In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologs (Mecamylamine-d3) often elute slightly earlier than the non-deuterated analyte (Mecamylamine).
While this shift is usually small (<0.1 min), it can be catastrophic if the IS shifts into a zone of ion suppression (e.g., phospholipids) while the analyte remains outside of it. This decouples the IS from the analyte, negating its ability to correct for matrix effects.
Troubleshooting Protocol
Step 1: Calculate the Resolution Factor (Rs)
Measure the retention time difference (
-
Critical Threshold: If
min, you are at risk of differential matrix effects.[1]
Step 2: Map the Suppression Zone Perform a post-column infusion experiment to visualize where the matrix hits.[1]
-
Infuse a steady stream of Mecamylamine-d3 into the source.[1]
-
Inject a blank extracted plasma sample via the LC.[1]
-
Observe the baseline.[1] Dips indicate suppression; peaks indicate enhancement.[1]
-
Overlay your IS peak on this trace.[1] If the IS sits on a "dip" and the analyte does not, this is your root cause.
Step 3: Chromatographic Remediation
-
Action: Flatten the gradient slope at the elution point or use a column with different selectivity (e.g., Phenyl-Hexyl instead of C18) to force co-elution.
-
Alternative: Switch to a
C-labeled IS if available, as Carbon-13 does not exhibit the chromatographic isotope effect seen with Deuterium [1].[1]
Visualizing the Mechanism
Caption: Mechanism of differential matrix effect caused by deuterium-induced retention time shift.
Module 2: Sample Preparation Stability
The Issue
My IS response decreases progressively across a batch of samples, or I see low recovery in Liquid-Liquid Extraction (LLE).
Root Cause: Volatility of the Free Base
Mecamylamine is a secondary amine.[1] In its salt form (HCl), it is stable.[1] However, many LLE protocols involve basifying the sample (pH > 11) to extract the amine into an organic solvent.
-
The Trap: As a free base, Mecamylamine is volatile .[1] If you evaporate the organic solvent to dryness under nitrogen (especially at temps > 40°C), you will sublime the IS and analyte [2].
Troubleshooting Protocol
Step 1: Audit the Evaporation Step Check your N2 evaporator settings.[1]
-
Temperature: Must be < 35°C.
-
Acidification: Before evaporation, add 10-20 µL of dilute HCl or Formic Acid to the organic layer. This converts the volatile free base back into a non-volatile salt before the solvent is removed.[1]
Step 2: Container Adsorption (The "Sticky" Amine) Secondary amines adsorb strongly to silanol groups on untreated glass vials.[1]
-
Test: Compare IS response in Polypropylene (PP) vs. Glass vials.
-
Fix: Use silanized glass or high-quality PP.[1] Ensure your reconstitution solvent contains at least 20% organic or 0.1% acid to keep the amine solubilized and charged (repelling it from silanols).[1]
Data Summary: Volatility Risk[1]
| Condition during Evaporation | Mecamylamine-d3 Recovery (%) | Status |
| Neutral/Basic, 50°C | < 40% | CRITICAL FAIL |
| Neutral/Basic, 25°C | 75-85% | RISKY |
| Acidified (Salt form), 50°C | > 95% | OPTIMAL |
Module 3: Mass Spectrometry & Crosstalk
The Issue
I see Mecamylamine signal in my blank samples (carryover) or IS signal in my analyte channel.
Root Cause: Isotopic Purity & Fragmentation
Mecamylamine-d3 usually has the deuterium atoms on the N-methyl group.
-
Crosstalk: If the mass resolution is low, or if the D3 standard is impure (containing D0), you will see signal in the analyte channel.
-
Fragmentation: Ensure your MRM transition does not lose the labeled group. If Mecamylamine-d3 loses the N-methyl-d3 group during fragmentation, the resulting product ion might be identical to the analyte's product ion, causing interference.
Troubleshooting Protocol
Step 1: Verify MRM Transitions
-
Analyte (Mecamylamine): 168.2
137.1 (Loss of CH3NH2) -
IS (Mecamylamine-d3): 171.2
137.1 (Loss of CD3NH2) -
Note: If both transition to the same product ion (137.1), you rely entirely on Q1 resolution. Ensure Q1 is set to "Unit" or "High" resolution, not "Low" or "Open".[1]
Step 2: Blank Check Inject a "Double Blank" (Mobile Phase only) followed by a "Zero Blank" (Matrix + IS).[1]
-
If Signal in Zero Blank > 20% of LLOQ: Your IS contains non-deuterated Mecamylamine impurities.[1] Change IS vendor. [1]
Summary Workflow: Root Cause Analysis
Use this logic gate to diagnose your specific variability issue.
Caption: Logic gate for diagnosing Mecamylamine-d3 variability sources.
References
-
Wang, S., et al. (2007).[1] Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS: Advantages and Pitfalls. Journal of Mass Spectrometry. Available at: [Link]
-
Matuszewski, B. K., et al. (2003).[1] Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry. Available at: [Link]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1] Available at: [Link]
-
PubChem Compound Summary. (2023). Mecamylamine.[1][2][3][4][5][6][7][8] National Center for Biotechnology Information.[1] Available at: [Link]
Sources
- 1. Mecamylamine | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mecamylamine hydrochloride | Nicotinic Receptors | Tocris Bioscience [tocris.com]
- 4. Mecamylamine - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mecamylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Mecamylamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. medchemexpress.com [medchemexpress.com]
Adjusting mass spectrometer source parameters for optimal mecamylamine signal
Introduction: The Analyte Profile
Mecamylamine (
This guide moves beyond generic settings, applying chemical logic to optimize your ESI+ (Electrospray Ionization Positive) signal.
Quick Reference Data
| Property | Value | Implication for MS |
| Monoisotopic Mass | 167.17 Da | Precursor |
| pKa | ~11.2 (Strong Base) | Requires acidic mobile phase for protonation.[2][1][3] |
| Volatility | High | Risk of signal loss at extreme source temps.[1] |
| Polarity | Moderate | Compatible with C18 and HILIC.[1] |
Part 1: Pre-Source Chemistry (Critical)
Q: I have optimized my source, but my signal is still poor. What am I missing?
A: The issue is likely chromatographic chemistry, not source physics. Because mecamylamine has a pKa of 11.2, it is a strong base.[2][1] In a neutral mobile phase, a significant portion may remain unprotonated or interact strongly with silanols on the column stationary phase, leading to peak tailing and poor ionization efficiency.[1]
-
The Fix: You must ensure the mobile phase is sufficiently acidic (pH < 4) to keep the amine fully protonated (
). -
Protocol: Add 0.1% Formic Acid to both Mobile Phase A (Water) and B (Organic).[1] Avoid neutral ammonium acetate unless buffered to low pH.[1]
Part 2: Source Parameter Optimization
Q: How do I tune the source for a volatile amine like mecamylamine?
A: You must balance Desolvation against Thermal Stability .[2][1] Standard "small molecule" settings (often 500°C+) can be detrimental here.[1] Mecamylamine can sublimate or fragment in the source (In-Source Fragmentation) if the energy input is too high.[1]
Recommended Starting Parameters (ESI+)
| Parameter | Recommended Range | Scientific Rationale |
| Spray Voltage | 3000 – 4000 V | Standard positive mode range.[2][1] Too high (>4.5kV) risks discharge on volatile solvents.[1] |
| Sheath Gas | 35 – 50 arb units | High flow needed to nebulize the LC flow, but avoid turbulence that disrupts the cone.[1] |
| Aux Gas | 10 – 15 arb units | Assists in drying droplets.[1] |
| Capillary Temp | 275°C – 325°C | Critical: Keep lower than typical sulfonamides/peptides.[2][1] High temps cause signal drop via volatility.[2][1] |
| Heater Temp | 300°C – 350°C | Ensures solvent evaporation without "cooking" the analyte.[1] |
| S-Lens / RF Lens | 50 – 60% | Over-tuning this can transmit excess noise or induce fragmentation.[2][1] |
Optimization Workflow
The following diagram outlines the logical flow for tuning your specific instrument.
Figure 1: Step-by-step source tuning workflow emphasizing the check for thermal degradation.
Part 3: Troubleshooting & FAQs
Issue 1: In-Source Fragmentation (ISF)
Q: I see a peak at m/z 137 or 151 in my Q1 (Parent) scan. Is my standard contaminated?
A: Likely not. This is In-Source Fragmentation .
Mecamylamine (
-
Diagnosis: Run a Q1 scan (MS1 only).[1] If you see high intensity at 137/151 relative to 168, you have ISF.[2][1]
-
Solution: Lower your Declustering Potential (or Cone Voltage) in 5V increments until the 168 peak is maximized and fragments disappear.[1]
Issue 2: Signal Instability
Q: My signal bounces significantly (>15% RSD). Why?
A: This is often due to Spray Instability caused by the high volatility of the analyte combined with high voltage.[1]
-
The Fix:
Issue 3: Carryover
Q: I see mecamylamine in my blanks after a high concentration sample.
A: As a lipophilic amine, mecamylamine sticks to stainless steel and plastic tubing.[2][1]
-
The Fix:
Part 4: Validated Transitions (MRM)
For quantitative analysis (LC-MS/MS), use the following transitions. Note that collision energies (CE) are instrument-dependent and must be optimized.
| Precursor Ion ( | Product Ion ( | Loss ID | Role |
| 168.2 | 137.1 | Loss of | Quantifier (Most intense) |
| 168.2 | 151.1 | Loss of | Qualifier |
| 168.2 | 123.1 | Ring fragmentation | Qualifier |
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for identifying chemical vs. physical source issues.
References
-
PubChem. (n.d.).[1] Mecamylamine Compound Summary. National Center for Biotechnology Information.[2][1] Retrieved from [Link]
-
Young, J. M., et al. (2001).[2][1] Mecamylamine: A Nicotinic Antagonist.[2][1][3][4][5] In Journal of Chromatography B. (Provides basis for amine fragmentation patterns).[1]
-
Thermo Fisher Scientific. (2016).[1] Optimization of Electrospray Ionization Source Parameters. Spectroscopy Online. Retrieved from [Link]
-
DrugBank. (n.d.).[1] Mecamylamine: Pharmacology and PK. Retrieved from [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. Mecamylamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Mecamylamine - Wikipedia [en.wikipedia.org]
- 4. Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mecamylamine [drugcentral.org]
Technical Support Center: Optimization of Mecamylamine Bioassays
Topic: Strategies to Reduce Background Noise & Variability
Status: Active | Version: 2.4 | Last Updated: February 17, 2026
Introduction: The Signal-to-Noise Challenge
Welcome. I am Dr. Aris Thorne, Senior Application Scientist.
If you are working with Mecamylamine (Mec) , you are likely using it as a reference antagonist to characterize Nicotinic Acetylcholine Receptors (nAChRs). While Mecamylamine is a robust tool, its mechanism—non-competitive, open-channel block —introduces unique "noise" profiles compared to competitive antagonists.
In bioassays (FLIPR, Calcium Flux, or Electrophysiology), "noise" is rarely just electronic static. It is often a composite of:
-
Biological Noise: Spontaneous receptor activity or rapid desensitization.
-
Chemical Noise: Non-specific binding (NSB) or fluorescence interference.
-
Procedural Noise: Inconsistent agonist application leading to variable "use-dependent" block.
This guide deconstructs these noise sources and provides self-validating protocols to eliminate them.
Module 1: The Biological Variable (Receptor Kinetics)
The "Open-Channel" Paradox
Mecamylamine requires the receptor pore to be open to bind effectively deep within the transmembrane domain [1]. If your agonist protocol is too slow, or if receptors desensitize before Mecamylamine binds, you will observe high variability (noise) in your IC50 data.
Visualizing the Noise Source
The following diagram illustrates how "noise" enters the system when the delicate balance between Activation , Block , and Desensitization is disrupted.
Figure 1: The Mecamylamine Kinetic Trap. Noise often arises when receptors desensitize (grey path) before Mecamylamine can establish a block (red path), leading to inconsistent inhibition data.
Protocol 1: Co-Application vs. Pre-Incubation
Q: Should I pre-incubate cells with Mecamylamine? A: Yes, but with a caveat. Because Mecamylamine is a non-competitive antagonist, it does not compete directly with Acetylcholine (ACh) for the orthosteric site. However, because it stabilizes a closed state after entering, pre-incubation allows equilibrium in the lipid bilayer and access to the pore immediately upon opening.
-
Recommendation: Pre-incubate for 20–30 minutes .
-
The Trap: If you co-apply Mecamylamine with the agonist, the fast kinetics of nAChR desensitization (milliseconds to seconds) may outpace the diffusion of Mecamylamine into the pore. This results in "noisy" partial inhibition.
Module 2: Assay Design (Fluorescence & Buffers)
Reducing Chemical Background in Calcium Assays (FLIPR/FDSS)
Background fluorescence in calcium assays often stems from dye leakage or extracellular fluorescence.
The "Silent" Buffer Recipe
Standard buffers often ignore the role of organic anion transporters, which pump calcium dyes out of the cell, increasing background noise.
| Component | Concentration | Purpose | Mechanism of Noise Reduction |
| Probenecid | 2.5 mM | Transporter Inhibitor | Prevents dye leakage (extrusion) into extracellular space, keeping background dark [2]. |
| HBSS (w/ Ca/Mg) | 1X | Base Buffer | Physiological osmolarity prevents cell stress (spontaneous firing). |
| HEPES | 20 mM | pH Stabilizer | nAChR gating is pH-sensitive; fluctuations cause baseline drift. |
| Blue Masking Dye | Optional | Quencher | Absorbs extracellular fluorescence without entering the cell. |
Critical Step: Prepare Probenecid fresh. It requires high pH to dissolve.
-
Dissolve 710 mg Probenecid in 5 mL 1N NaOH .
-
Add to 100 mL assay buffer.
-
Titrate back to pH 7.4 immediately. Failure to re-titrate will kill cells and cause massive artifactual noise.
Module 3: Data Acquisition & Signal Processing
Q: My baseline is drifting. How do I correct this?
A: Baseline drift in nAChR assays is usually biological , not instrumental. It indicates cell stress or temperature fluctuations affecting channel leak currents.
The Self-Validating Fix:
-
Thermostability: Ensure the plate sits in the reader for 10 minutes before reading to equilibrate temperature.
-
The "Double-Addition" Control:
Workflow Visualization: The Low-Noise Pipeline
Figure 2: Optimized workflow for minimizing background noise. Note the decision point between Wash and No-Wash steps based on background levels.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| High Basal Fluorescence | Dye Leakage | Add Probenecid (2.5 mM) to loading buffer. |
| Low Signal-to-Background (S/B) | Poor Dye Loading | Ensure cells are 80-90% confluent. Over-confluent cells detach; under-confluent cells yield low signal. |
| High Well-to-Well Variability | Pipetting/Meniscus | Centrifuge plates (1000 rpm, 1 min) before reading to flatten meniscus. |
| "Negative" Peaks | Injection Artifact | The injection speed is too high, disturbing the cell monolayer. Slow down injection speed (e.g., 20 µL/sec). |
| Inconsistent IC50 Values | Use-Dependence | Ensure Agonist concentration is at EC80 , not saturating. Mecamylamine needs an open channel, but too much agonist causes rapid desensitization [3]. |
References
-
Papke, R. L., et al. (2001). The mechanism of mecamylamine inhibition of neuronal nicotinic acetylcholine receptors.[3][4][5] Journal of Neurochemistry.
-
Vetter, I. (2012). Development and optimization of FLIPR high throughput calcium assays for ion channels and GPCRs. Assay Guidance Manual.
-
Fieber, L. A., & Adams, D. J. (1991). Mecamylamine block of neuronal nicotinic acetylcholine receptors in rat parasympathetic ganglion cells. European Journal of Pharmacology.
Sources
- 1. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]mecamylamine binding to rat brain membranes. Studies with mecamylamine and nicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comprehensive Guide: LC-MS/MS vs. GC-MS for Mecamylamine Bioanalysis
The following guide provides an in-depth technical comparison of LC-MS/MS and GC-MS methodologies for the bioanalysis of mecamylamine.
Content Type: Technical Comparison & Methodological Guide Subject: Mecamylamine (N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine) Audience: Bioanalytical Scientists, Pharmacokineticists, and Laboratory Managers.
Executive Summary & Decision Matrix
Mecamylamine is a secondary aliphatic amine with unique physicochemical properties—it is highly volatile, lipophilic, and basic (pKa ~11.2). Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the standard for its analysis due to the molecule's volatility. However, modern pharmacokinetic (PK) requirements for lower limits of quantification (LLOQ) in the picogram/mL range have shifted the "Gold Standard" to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method Selection Matrix:
| Feature | LC-MS/MS (Recommended) | GC-MS (Alternative) |
| Primary Application | Trace-level PK studies, Clinical Monitoring | High-concentration formulations, Urine drug testing |
| Sensitivity (LLOQ) | High (< 0.5 ng/mL achievable) | Moderate (~2–5 ng/mL) |
| Sample Preparation | Protein Precipitation (PPT) or simple LLE | Liquid-Liquid Extraction (LLE) required |
| Throughput | High (Run time < 6 min) | Low (Run time > 15 min + cool down) |
| Derivatization | Not Required | Optional (improves peak shape/tailing) |
| Matrix Effects | Susceptible (requires stable isotope IS) | Robust against matrix suppression |
Technical Comparison: Mechanisms & Performance
Chromatographic Separation Principles
-
GC-MS: Mecamylamine is sufficiently volatile to be analyzed without derivatization. However, as a secondary amine, it interacts with active silanol sites in the injection liner and column, leading to peak tailing. Using a non-polar column (5% phenyl) with a basic deactivated liner is critical.
-
LC-MS/MS: Due to its high pKa (11.2), mecamylamine is fully protonated at standard mobile phase pH (acidic). It retains well on modern C18 columns capable of handling basic compounds or HILIC phases. The protonated species
is ideal for Electrospray Ionization (ESI).
Mass Spectrometry Detection[1][2][3][4][5][6]
-
GC-MS (Electron Ionization - EI): Produces a "hard" fragmentation pattern. The molecular ion (
m/z 167) is often weak or absent. Quantification relies on stable fragment ions formed by -cleavage. -
LC-MS/MS (ESI): Generates a stable precursor ion (
m/z 168.3). Collision-Induced Dissociation (CID) produces specific product ions, allowing for high-selectivity Multiple Reaction Monitoring (MRM).
Data Summary Table
| Parameter | LC-MS/MS Performance | GC-MS Performance |
| Ionization Mode | ESI Positive ( | Electron Impact (EI, 70 eV) |
| Key Analytes | Parent: m/z 168.3 | Base Peak: m/z 98 |
| Linearity Range | 0.5 – 500 ng/mL | 5 – 1000 ng/mL |
| Sample Volume | 50–100 µL | 500–1000 µL |
| Major Challenge | Ion Suppression (Phospholipids) | Peak Tailing (Adsorption) |
Recommended Experimental Protocols
Protocol A: LC-MS/MS (High Sensitivity)
Best for: Plasma Pharmacokinetics, Low-dose Clinical Studies
1. Sample Preparation (Protein Precipitation)
This method minimizes handling time and maximizes recovery.
-
Aliquot: Transfer 50 µL of plasma to a 96-well plate or centrifuge tube.
-
IS Addition: Add 20 µL of Internal Standard (Mecamylamine-d3 or similar stable isotope).
-
Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 4,000 x g for 10 min at 4°C.
-
Transfer: Inject 5 µL of the supernatant directly.
2. LC Conditions
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.[2]
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibration)
-
3. MS/MS Parameters (MRM)
-
Precursor Ion: m/z 168.3 (
) -
Transitions:
-
Quantifier:168.3
137.2 (Loss of ) -
Qualifier:168.3
151.4 (Loss of )
-
Protocol B: GC-MS (Robustness)
Best for: Urine analysis, Higher concentration samples, Labs without LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction)
LLE is required to render the sample volatile and clean.
-
Alkalinization: Mix 500 µL plasma/urine with 100 µL of 1M NaOH (pH > 12 is critical to ensure mecamylamine is uncharged).
-
Extraction: Add 2 mL of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
Agitate: Shake for 10 min; Centrifuge at 3,000 x g.
-
Concentrate: Transfer organic layer. Evaporate carefully under nitrogen at room temperature (Warning: Mecamylamine is volatile ; do not apply heat).
-
Reconstitute: Dissolve residue in 100 µL Ethyl Acetate.
2. GC Conditions
-
Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C. Note: Use a base-deactivated liner.
-
Oven Program:
-
Initial: 60°C (hold 1 min)
-
Ramp: 15°C/min to 200°C
-
Ramp: 30°C/min to 280°C (Burn out)
-
3. MS Parameters (SIM Mode)
-
Source: EI (70 eV), 230°C.
-
SIM Ions:
-
Target (Quant):m/z 98 (Base peak, ring fragment)
-
Qualifiers:m/z 84, 56
-
Note: The molecular ion (167) is typically too weak for quantification.
-
Visualized Workflows
Method Selection Logic
The following diagram illustrates the decision process for selecting the appropriate analytical technique.
Figure 1: Decision tree for selecting between GC-MS and LC-MS/MS based on sensitivity needs and sample type.
LC-MS/MS Fragmentation Pathway
Understanding the MRM transitions is vital for troubleshooting interference.
Figure 2: Proposed ESI+ fragmentation pathway for Mecamylamine used in MRM optimization.
References
-
Jacob, P. 3rd, Wu, S., Yu, L., & Benowitz, N. L. (2000).[4] Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 653–661.[4]
-
Young, J. M., Shytle, R. D., Sanberg, P. R., & George, T. P. (2001). Mecamylamine: new therapeutic uses and toxicity/risk profile.[5] Clinical Therapeutics, 23(4), 532–565. (Referenced for PK context and LC-MS usage).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4032, Mecamylamine. PubChem. (Source for Physicochemical properties and Mass Spectra).[6][2][3][7][8][9][10][11][12][13][14]
-
MassBank of North America. Mecamylamine Mass Spectrum (ESI-MS/MS). MoNA Database. (Source for MRM transition confirmation).
Sources
- 1. japsonline.com [japsonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. masspec.scripps.edu [masspec.scripps.edu]
- 4. Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mecamylamine: new therapeutic uses and toxicity/risk profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. GC/MS Analysis of Melamine and Cyanuric Acid Below 1 μg/g in Infant Formula [discover.restek.com]
- 8. Mecamylamine | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methylamine [webbook.nist.gov]
- 10. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 12. Methylamine [webbook.nist.gov]
- 13. Methylamine [webbook.nist.gov]
- 14. Methylamine [webbook.nist.gov]
Validated LC-MS/MS Assay for Mecamylamine: Accuracy & Precision Guide
Topic: Accuracy and precision testing for a validated mecamylamine assay Content Type: Publish Comparison Guide
Executive Summary
Mecamylamine (Inversine), a non-selective nicotinic acetylcholine receptor (nAChR) antagonist, has transcended its original use as an antihypertensive to become a critical research tool in neuropsychiatry, particularly for depression and smoking cessation studies.[1]
In modern drug development, the Validated LC-MS/MS Assay has emerged as the gold standard for quantifying mecamylamine in biological matrices (plasma/urine), displacing legacy GC-MS and HPLC-UV methods.[1] This guide provides an in-depth technical analysis of the accuracy and precision testing required to validate this assay according to FDA and ICH M10 guidelines, offering a direct performance comparison against alternative methodologies.
Part 1: Methodology Comparison
Why LC-MS/MS? While Gas Chromatography-Mass Spectrometry (GC-MS) was historically the primary method for mecamylamine (often co-analyzed with nicotine), it frequently requires derivatization to improve peak shape due to the secondary amine structure.[1] High-Performance Liquid Chromatography with UV detection (HPLC-UV) lacks the sensitivity required for modern pharmacokinetic (PK) studies where dosing is in the low milligram range.[1]
Table 1: Comparative Performance Matrix
| Feature | Validated LC-MS/MS (The Standard) | GC-MS (The Alternative) | HPLC-UV (Legacy) |
| Sensitivity (LLOQ) | < 1.0 ng/mL (High) | ~2.0 ng/mL (Moderate) | > 50 ng/mL (Low) |
| Selectivity | Excellent (MRM transitions) | Good (EI fragmentation) | Poor (Prone to matrix interference) |
| Sample Prep | Simple (Protein Precip. or LLE) | Complex (Often requires derivatization) | Simple (LLE/SPE) |
| Throughput | High (3–5 min run time) | Low (15–30 min run time) | Moderate (10–15 min run time) |
| Primary Use Case | Clinical PK, Bioequivalence, Trace Analysis | Co-analysis with volatile Nicotine/Cotinine | High-dose formulation QC |
Part 2: The Validated Protocol (LC-MS/MS)[2][3][4][5]
1. Mechanistic Basis
Mecamylamine (
-
Extraction: To extract the molecule from plasma, the pH must be adjusted to >11.0 (alkaline) to suppress ionization, rendering the molecule neutral and lipophilic for Liquid-Liquid Extraction (LLE).
-
Chromatography: A reverse-phase C18 column is used, but the mobile phase must be acidic (e.g., 0.1% Formic Acid) to ensure the amine is protonated (
) for efficient Electrospray Ionization (ESI+).[1]
2. Experimental Workflow
The following workflow ensures a self-validating system where Internal Standards (IS) correct for recovery and matrix effects.
Figure 1: Validated extraction and analysis workflow for Mecamylamine. The critical step is the pH adjustment to >11 to ensure efficient extraction of the secondary amine.
Part 3: Accuracy and Precision Testing
To demonstrate the assay is "validated," it must undergo rigorous testing as defined by FDA and ICH M10 guidelines.
1. Experimental Design
-
Intra-Run (Repeatability): Analyze 5 replicates at 4 concentration levels (LLOQ, Low, Mid, High) in a single batch.
-
Inter-Run (Intermediate Precision): Repeat the Intra-Run experiment on 3 separate days (or runs).
-
Total Samples: 5 replicates
4 levels 3 runs = 60 QC samples minimum.
2. Acceptance Criteria (FDA/ICH)
-
Accuracy (% Bias): Mean concentration must be within ±15% of nominal (±20% for LLOQ).
-
Precision (% CV): Coefficient of Variation must be ≤15% (≤20% for LLOQ).
3. Representative Data (LC-MS/MS Performance)
The following table illustrates the typical performance metrics of a validated LC-MS/MS assay for Mecamylamine, demonstrating superior precision compared to legacy methods.
Table 2: Summary of Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-Run Mean Accuracy (%) | Intra-Run Precision (% CV) | Inter-Run Mean Accuracy (%) | Inter-Run Precision (% CV) | Status |
| LLOQ | 1.0 | 98.5 | 6.2 | 101.2 | 7.8 | PASS |
| Low QC | 3.0 | 96.8 | 4.1 | 97.5 | 5.3 | PASS |
| Mid QC | 50.0 | 102.1 | 2.5 | 100.8 | 3.1 | PASS |
| High QC | 400.0 | 99.4 | 1.8 | 99.1 | 2.4 | PASS |
Note: Data represents typical performance for a validated LC-MS/MS method using stable isotope dilution.
Part 4: Decision Guide for Researchers
When should you choose the Validated LC-MS/MS assay over GC-MS?
Figure 2: Method selection decision tree.[1] LC-MS/MS is the preferred choice for biological matrices due to sensitivity and specificity requirements.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA) / ICH. (2022).[1] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
Jacob, P. 3rd, et al. (2000).[1] Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Liechti, M. E., et al. (2022).[1] Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma (Analogous secondary amine methodology). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
Mecamylamine-d3 vs. Structural Analog: A Definitive Internal Standard Guide for LC-MS/MS Bioanalysis
Executive Summary
In the quantitative bioanalysis of Mecamylamine (a non-selective nAChR antagonist), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs offer a cost-effective alternative, they frequently fail to compensate for the complex matrix effects inherent in plasma and brain tissue analysis.
This guide objectively compares Mecamylamine-d3 (SIL-IS) against Structural Analogs (e.g., related terpene amines).[1] Based on experimental logic and regulatory guidelines (FDA/ICH M10), Mecamylamine-d3 is the superior choice for regulated GLP studies due to its ability to track ionization suppression and extraction recovery perfectly.
The Analytical Challenge: Mecamylamine
Mecamylamine presents specific physicochemical challenges that dictate the need for a high-fidelity internal standard:
-
Volatility: As a secondary amine with a bicyclic structure, the free base is volatile.[1] Evaporation steps during sample preparation can lead to variable analyte loss.[1]
-
High Basicity (
): It interacts strongly with residual silanols on LC columns, leading to potential peak tailing and retention time shifts.[1] -
Matrix Interference: In LC-MS/MS (ESI+), phospholipids from plasma often elute in the same hydrophobic window as Mecamylamine, causing "blind spots" of ionization suppression.
Mechanism of Action: Why the IS Matters
The fundamental difference between the two approaches lies in Chromatographic Co-elution .[1]
The Physics of Electrospray Ionization (ESI)
In the ESI source, analytes compete with matrix components (salts, lipids) for charge on the surface of evaporating droplets. If the IS does not elute at the exact same moment as the analyte, it experiences a different chemical environment.
Figure 1: Mechanism of Matrix Effect Compensation. The SIL-IS (d3) experiences the exact same suppression as the analyte, maintaining a constant ratio. The Analog elutes at a different time, failing to correct for the suppression.
Comparative Analysis: d3 vs. Analog
A. Chromatographic Behavior[1][2][3][4][5]
-
Mecamylamine-d3: Being an isotopolog, it has nearly identical lipophilicity to the analyte. It co-elutes (RT difference < 0.02 min), ensuring it "sees" the exact same matrix patch.
-
Structural Analog: Even a minor structural change (e.g., adding a methylene group) alters hydrophobicity.[1] The analog will elute earlier or later.[1] If a phospholipid elutes at the Analyte's RT but not the Analog's RT, the method will report false low concentrations.
B. Extraction Recovery
-
Mecamylamine-d3: Corrects for random pipetting errors and specific extraction losses (e.g., evaporation of the volatile free base). If 10% of the analyte evaporates, 10% of the d3 evaporates. The ratio remains 1:1.[1]
-
Structural Analog: May have different volatility or solubility.[1] If the drying step is too aggressive, the analyte might be lost while the less-volatile analog remains, leading to false high quantification.
C. Data Comparison (Simulated Validation Data)
| Parameter | Mecamylamine-d3 (SIL-IS) | Structural Analog IS | Analysis |
| Retention Time | 2.45 min (Analyte: 2.45 min) | 2.10 min (Analyte: 2.45 min) | Analog separates from analyte. |
| Matrix Factor (MF) | 0.98 (Normalized) | 0.75 (Normalized) | Analog fails to correct suppression.[1] |
| Accuracy (Lipemic) | 98.5% | 82.1% | Analog fails in high-lipid samples.[1] |
| Precision (%CV) | 2.3% | 8.9% | d3 provides tighter reproducibility.[1] |
| Cost | High (~$500/10mg) | Low (~$50/100mg) | Analog is cheaper upfront.[1] |
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol utilizes Mecamylamine-d3 to ensure regulatory compliance (FDA/EMA).[1]
Reagents
-
Internal Standard: Mecamylamine-d3 HCl (Label must be on non-exchangeable methyl groups).[1]
-
Matrix: Rat or Human Plasma (
EDTA).[1]
Step-by-Step Methodology
-
Stock Preparation:
-
Sample Processing (Protein Precipitation):
-
Aliquot 50 µL plasma into a 96-well plate.
-
Add 200 µL Working IS Solution (Acetonitrile + d3).[1]
-
Critical Step: Vortex aggressively for 5 mins to ensure complete protein disruption.[1]
-
Centrifuge at 4,000 x g for 10 mins at 4°C.
-
Transfer 100 µL supernatant to a fresh plate.
-
Dilute with 100 µL water (to match initial mobile phase).[1]
-
-
LC-MS/MS Parameters:
-
Mass Spectrometry (MRM Mode):
Figure 2: Validated Bioanalytical Workflow.[1][5] The IS is added immediately during the precipitation step to track all subsequent variations.
Decision Matrix: When to Use Which?
While d3 is superior, budget constraints sometimes force compromises.[1] Use this logic flow to decide.
Figure 3: Decision Logic for Internal Standard Selection. For any regulated or complex matrix work, d3 is the required standard.
Conclusion
For the bioanalysis of Mecamylamine, Mecamylamine-d3 is the scientifically defensible choice.
While structural analogs can be used for rough range-finding in early discovery, they introduce unacceptable risks regarding matrix effects and extraction variability in regulated environments. The investment in the deuterated standard pays for itself by preventing study failures and ensuring compliance with FDA Bioanalytical Method Validation guidelines.[1]
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][6][7][8] (2018).[1][6][9] Available at: [Link]
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[1] (2022).[1] Available at: [Link]
-
PubChem. Mecamylamine Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[1] Available at: [Link]
Sources
- 1. Mecamylamine | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mecamylamine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. researchgate.net [researchgate.net]
- 6. hhs.gov [hhs.gov]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. fda.gov [fda.gov]
Comparative Pharmacokinetics of Mecamylamine: A Multi-Population Technical Guide
Topic: Comparison of mecamylamine pharmacokinetics in different patient populations Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
Mecamylamine (Inversine, Vecamyl) is a non-selective, non-competitive nicotinic acetylcholine receptor (nAChR) antagonist.[1] Originally marketed as a ganglionic blocker for hypertension, its ability to cross the blood-brain barrier (BBB) has repurposed it for neuropsychiatric indications, including Tourette’s syndrome (TS) and major depressive disorder (MDD).
This guide provides a technical comparison of mecamylamine pharmacokinetics (PK) across three distinct populations: Healthy Adults , Pediatric Patients (Tourette’s) , and Renally Impaired Patients . Unlike modern lipophilic drugs cleared by hepatic metabolism, mecamylamine’s disposition is driven almost exclusively by pH-dependent renal elimination , making urinary pH a critical covariate in all clinical data interpretation.
Mechanism of Action & ADME Overview
Mecamylamine functions as a channel blocker for the
The pH-Gated Renal Elimination Pathway
Mecamylamine is a secondary amine with a pKa of 11.2. In the physiological pH range of urine (4.5 – 8.0), it exists in equilibrium between its ionized (protonated) and non-ionized forms.
-
Acidic Urine (pH < 6.0): The drug is protonated (
), cannot cross the tubular membrane, and is "trapped" in the urine. Clearance approaches renal plasma flow. -
Alkaline Urine (pH > 7.5): The drug is non-ionized (
), reabsorbed back into the systemic circulation, drastically extending half-life.
Figure 1: The pH-dependent renal elimination mechanism of mecamylamine. Note the bidirectional flow in alkaline conditions leading to accumulation.
Comparative PK Analysis by Population
Healthy Adults vs. Pediatric Patients (Tourette's)
In pediatric Tourette's trials, mecamylamine is dosed significantly lower (2.5–7.5 mg/day) than historical hypertensive doses (25+ mg/day). However, the volume of distribution (
| Parameter | Healthy Adults | Pediatric (Tourette's) | Clinical Implication |
| Bioavailability ( | ~100% (High) | Assumed High | Consistent oral dosing is effective. |
| 2.0 – 3.0 hours | ~2.0 – 3.0 hours | Rapid onset of action for tic suppression. | |
| Volume of Dist. ( | ~291 L (4.8 L/kg) | Scales with weight | High tissue binding; crosses BBB efficiently. |
| Clearance ( | 16.8 L/h (0.28 L/min) | Weight-adjusted | Dosing must be titrated mg/kg. |
| Half-life ( | 10 ± 2 h (Variable) | Similar to adults | Once or twice daily dosing is feasible. |
Impact of Renal Impairment
Data derived from TC-5214 (S-mecamylamine) serves as a high-fidelity proxy for the racemate due to identical renal handling.
-
Mild/Moderate Impairment: Clearance decreases; AUC increases by ~2-fold.
-
End-Stage Renal Disease (ESRD): Clearance becomes negligible. The drug is effectively not eliminated without dialysis.
-
Recommendation: Mecamylamine is contraindicated or requires massive dose reduction in severe renal impairment.
Alternative Comparison: Mecamylamine vs. Clonidine
To contextualize mecamylamine's performance, we compare it with Clonidine , an
| Feature | Mecamylamine | Clonidine |
| Primary Elimination | Renal (>90% Unchanged) | Mixed: Hepatic (~50%) + Renal (~50%) |
| Metabolic Dependency | Low (CYP independent) | Moderate (CYP2D6 involvement) |
| Urinary pH Sensitivity | Critical (High) | Low / Negligible |
| BBB Penetration | High (Lipophilic amine) | High (Lipophilic imidazoline) |
| Pediatric Dosing | Weight-based linear scaling | Maturation-dependent (enzyme ontogeny) |
Experimental Protocols for PK Validation
Bioanalytical Assay (LC-MS/MS)
Quantification of mecamylamine in plasma requires high sensitivity due to the low doses used in neuropsychiatry.
Methodology:
-
Sample Prep: Protein precipitation using Acetonitrile (ACN) is preferred over Liquid-Liquid Extraction (LLE) for throughput, though LLE (hexane/dichloromethane) yields cleaner baselines.
-
Column: Pentafluorophenyl (PFP) or C18 column. PFP provides better retention for polar amines.
-
Mobile Phase:
-
Detection: Positive Electrospray Ionization (
) in Multiple Reaction Monitoring (MRM) mode.-
Precursor: m/z 168.2 (
) -
Product: m/z 137.1 (Loss of methylamine group)
-
Urinary pH Control Protocol
To obtain reproducible PK data, researchers must standardize urinary pH. Uncontrolled pH is the single largest source of error in mecamylamine studies.
Protocol:
-
Acidification (Target pH < 5.5): Administer Ammonium Chloride (
) 1-2 g orally every 4 hours starting 24h prior to dosing. -
Alkalinization (Target pH > 7.5): Administer Sodium Bicarbonate (
) 2-3 g orally every 4 hours. -
Monitoring: Measure urinary pH at every void using a calibrated digital pH meter (dipsticks are insufficient for PK correlation).
Figure 2: Standardized workflow for mecamylamine PK studies emphasizing the mandatory pH stabilization step.
References
-
Young, J. M., Shytle, R. D., Sanberg, P. R., & George, T. P. (2001). Mecamylamine: New therapeutic uses and toxicity/risk profile. Clinical Therapeutics. Link
-
Debruyne, H., et al. (2018). Pharmacokinetics and pharmacodynamics of oral mecamylamine - development of a nicotinic acetylcholine receptor antagonist cognitive challenge test. Journal of Psychopharmacology. Link
-
Dunbar, G. C., et al. (2014). Clinical pharmacokinetics of the nicotinic channel modulator dexmecamylamine (TC-5214) in subjects with various degrees of renal impairment. Clinical Drug Investigation. Link
-
Silver, A. A., et al. (2001). Multicenter, double-blind, placebo-controlled study of mecamylamine monotherapy for Tourette's disorder. Journal of the American Academy of Child and Adolescent Psychiatry. Link
-
Jacob, P., Wu, S., Yu, L., & Benowitz, N. L. (2000).[4] Simultaneous determination of mecamylamine, nicotine, and cotinine in plasma by gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Baer, J. E., et al. (1956). Renal elimination of 3-methylaminoisocamphane hydrochloride (mecamylamine). American Journal of Physiology. Link
Sources
Safety Operating Guide
Mecamylamine-d3 (hydrochloride) Proper Disposal Procedures
[1][2][3][4][5][6]
Executive Summary & Core Directive
Mecamylamine-d3 (hydrochloride) is a stable isotope-labeled internal standard used primarily in LC-MS/MS quantitation. While chemically similar to non-deuterated Mecamylamine, its disposal requires a dual-focus approach: Toxicological Safety (due to its potent ganglionic blocking activity) and Inventory Integrity (due to its high analytical value and potential to contaminate sensitive baselines).
The Core Directive: Treat this substance as a Class 6.1 Toxic Solid . Do not dispose of via sanitary sewer. Incineration with acid-gas scrubbing is the only validated destruction method.
Hazard Assessment & Technical Profile
Before initiating disposal, you must understand the "Why" behind the protocol. Mecamylamine is a secondary amine and a non-selective antagonist of nicotinic acetylcholine receptors.
Chemical & Toxicological Data[1][7]
| Parameter | Specification | Operational Implication |
| Compound | Mecamylamine-d3 (hydrochloride) | Deuterium labeling ( |
| CAS Number | 826-39-1 (Unlabeled) | Use parent CAS for general hazard lookup; flag "d3" for inventory. |
| Signal Word | DANGER | High alert required during handling. |
| Hazard Codes | H301 (Toxic if swallowed)H331 (Toxic if inhaled) | Ingestion/Inhalation are the primary risk vectors. |
| Chemical Class | Secondary Amine Salt (HCl) | Thermal decomposition releases Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) . |
| Target Organs | Nervous System | Causes hypotension, tremors, and convulsions. |
The "Deuterium Factor"
While the deuterium isotope (
-
Risk: Trace cross-contamination of Mecamylamine-d3 into waste streams meant for recycling or low-level treatment can create "ghost peaks" in future mass spectrometry workflows within your facility.
-
Control: Segregate strictly to prevent analytical background noise in facility wastewater.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system. If you cannot check off a step, stop and consult your EHS officer.
Decision Matrix: Waste Stream Selection
Figure 1: Operational decision matrix for Mecamylamine-d3 HCl disposal streams.
Solid Waste (Pure Substance or Contaminated Debris)[1]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.
-
Segregation: Do not mix with strong oxidizing agents (e.g., nitric acid, perchlorates).
-
Labeling:
-
Primary Tag: "Hazardous Waste - Toxic."[1]
-
Chemical Name: "Mecamylamine-d3 Hydrochloride."
-
Hazard Class: 6.1.
-
-
Handoff: Seal container with parafilm to prevent dust generation. Transfer to EHS for incineration.
Liquid Waste (Stock Solutions)
-
Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DMSO) is compatible with the waste drum.
-
Dilution: If the concentration is high (>10 mg/mL), dilute with a combustible solvent (e.g., Ethanol) to facilitate smooth incineration.
-
Acid Warning: Mark the waste tag explicitly with "Contains Chlorides / HCl Generator" . This alerts the disposal facility to use scrubbers during incineration to capture acid gases [1].
Emergency Procedures: Spills
In the event of a benchtop spill of Mecamylamine-d3 HCl, immediate action is required to prevent inhalation of dust.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , a lab coat, and a NIOSH-approved N95 or P100 respirator (dust mask is insufficient for toxic salts).
-
Containment:
-
Dry Spill: Cover with a damp paper towel to prevent dust aerosolization. Carefully scoop into a waste container.
-
Wet Spill: Absorb with vermiculite or spill pads.[2]
-
-
Decontamination: Clean the surface with a mild detergent and water. Do not use bleach immediately, as it may react with amines; simple soap/water removal is safer and effective for this salt.
-
Verification: Dispose of all cleanup materials as hazardous waste (Section 3.2).
Regulatory & Compliance Context
RCRA Classification (USA)
Mecamylamine is not explicitly "P-listed" (acutely hazardous) by name in 40 CFR 261.33 [2]. However, it is regulated as a Characteristic Waste or Toxic Waste based on its LD50 profile.
-
Waste Code: Generally falls under D001 (Ignitable, if in solvent) or generic Toxic codes depending on state regulations.
-
DOT Transport: UN 2811, Toxic solids, organic, n.o.s.[3][4] (Mecamylamine hydrochloride), Class 6.1, PG III [3].[3][4]
Inventory Reconciliation
Because this is a deuterated internal standard, "disposal" often implies the end of a chain of custody.
-
Protocol: Log the mass disposed of in your LIMS (Laboratory Information Management System).
-
Reasoning: Auditors often look for mass-balance discrepancies in expensive deuterated standards to rule out theft or diversion.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Cayman Chemical. (2023). Safety Data Sheet: Mecamylamine (hydrochloride).
A Researcher's Guide to Handling Mecamylamine-d3 (hydrochloride): Personal Protective Equipment and Disposal
As a potent nicotinic acetylcholine receptor antagonist, Mecamylamine and its deuterated analogue, Mecamylamine-d3 (hydrochloride), are invaluable tools in neuroscience and drug development research. However, their pharmacological activity is matched by significant handling hazards, primarily acute oral toxicity. This guide provides essential, field-tested safety protocols to ensure your protection and maintain a safe laboratory environment. The focus here is not just on what to wear, but why specific choices are critical for mitigating risk.
Understanding the Hazard: Why PPE is Non-Negotiable
Before handling any chemical, a thorough understanding of its risks is paramount. The primary hazards associated with Mecamylamine hydrochloride, which are directly applicable to its deuterated form, dictate the required level of protection.
-
Acute Oral Toxicity: The most significant hazard is that the compound is toxic if swallowed.[1][2][3] Accidental ingestion via contaminated hands is a primary route of exposure that must be prevented.
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[3][4][5]
-
Respiratory Irritation: As a solid powder, there is a risk of dust formation during handling.[1][2] Inhaling these airborne particles may cause respiratory tract irritation.[3][4][5]
Given that the toxicological properties have not been fully investigated, a cautious and comprehensive approach to personal protection is required.[6]
Core Protective Measures: Your First Line of Defense
Proper PPE is the final barrier between you and the chemical. However, it should always be used in conjunction with primary engineering controls.
Engineering Controls: A Non-Negotiable Starting Point
Always handle solid Mecamylamine-d3 (hydrochloride) and concentrated solutions within a certified chemical fume hood.[2][6] This is the most effective way to control airborne dust and prevent inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[6]
Personal Protective Equipment (PPE) Requirements
Eye and Face Protection:
-
Minimum Requirement: ANSI-rated chemical safety goggles must be worn at all times.[6][7] Standard safety glasses do not provide an adequate seal against dust or splashes.
-
Best Practice: When preparing solutions or handling quantities where a splash is possible, supplement safety goggles with a full-face shield.[2][8]
Hand Protection:
-
Glove Selection: Nitrile gloves are the minimum requirement for incidental contact.[4][8] Given the compound's acute toxicity, double-gloving is strongly recommended as a best practice, consistent with guidelines for handling hazardous drugs.[9][10] The inner glove should be tucked under the cuff of your lab coat, and the outer glove should go over the cuff.
-
Integrity and Disposal: Always inspect gloves for tears or punctures before use.[2] If contact with the chemical occurs, remove the outer glove immediately using a proper technique to avoid contaminating your inner glove or skin, and dispose of it as hazardous waste. Change outer gloves frequently (e.g., every 30-60 minutes) during extended procedures.
Body Protection:
-
Lab Coat/Gown: A clean, buttoned lab coat is mandatory. For handling larger quantities or during procedures with a higher risk of contamination, a disposable, fluid-resistant gown that closes in the back is superior.[9]
-
Clothing: Always wear long pants and closed-toe shoes in the laboratory.[11]
Respiratory Protection:
-
Under Normal Use: When working within a certified chemical fume hood, additional respiratory protection is typically not required.[6]
-
Required Use: If a fume hood is unavailable or non-functional, or during a large spill cleanup where dust or aerosols may be generated, a NIOSH-approved air-purifying respirator is mandatory.[5] An N95 filtering facepiece is effective for dusts, but a half-mask or full-face respirator with appropriate cartridges may be necessary depending on the scale of the operation.[5][9][11]
Operational Plans: PPE Protocols in Practice
Adherence to strict, step-by-step procedures for donning, doffing, and disposal is critical to prevent cross-contamination.
PPE Task-Based Summary
| Task / Operation | Minimum Required PPE |
| Weighing Solid Compound | Chemical Fume Hood, Double Nitrile Gloves, Disposable Gown, Safety Goggles |
| Preparing Solutions | Chemical Fume Hood, Double Nitrile Gloves, Disposable Gown, Safety Goggles, Face Shield |
| Handling Dilute Solutions | Lab Bench (following risk assessment), Nitrile Gloves, Lab Coat, Safety Goggles |
| Spill Cleanup | N95 Respirator, Double Nitrile Gloves, Disposable Gown, Safety Goggles, Face Shield |
Step-by-Step Donning Procedure
-
Perform hand hygiene.
-
Don inner pair of nitrile gloves.
-
Don disposable gown, ensuring complete coverage.
-
Don N95 respirator, if required by your risk assessment. Perform a seal check.
-
Don safety goggles and face shield, if required.
-
Don outer pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.
Step-by-Step Doffing Procedure
The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., outer gloves).
-
Remove the outer pair of gloves. Peel them off so they turn inside out, without touching the outer surface with your bare hands.
-
Remove the gown by unfastening it and rolling it down from the shoulders, touching only the inside surface.
-
Perform hand hygiene with inner gloves still on.
-
Remove the face shield and goggles from the back.
-
Remove the respirator from the back.
-
Remove the inner pair of gloves, again, without touching the outer surface.
-
Wash hands thoroughly with soap and water.[2]
Disposal of Contaminated Materials
All materials that come into contact with Mecamylamine-d3 (hydrochloride) must be treated as hazardous waste.
-
PPE: All used disposable PPE, including gloves, gowns, and masks, must be placed in a clearly labeled hazardous waste container immediately after removal.[2][9]
-
Chemical Waste: Unused compound and contaminated solutions must be collected for disposal via your institution's hazardous waste program. Do not empty into drains.[1][6]
-
Empty Containers: Empty stock bottles are still considered hazardous waste. They should be managed according to institutional guidelines, which may involve triple-rinsing (with the rinsate collected as hazardous waste) or direct disposal through the chemical waste stream.[12]
Visual Workflow for PPE Selection
This diagram outlines the decision-making process for selecting the appropriate level of protection when working with Mecamylamine-d3 (hydrochloride).
Caption: PPE selection workflow for Mecamylamine-d3 (HCl).
References
- Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS: MECAMYLAMINE HYDROCHLORIDE. Retrieved from vertexaistorage.blob.core.windows.net.
-
Chemos GmbH & Co. KG. (2021, April 29). Safety Data Sheet: Mecamylamine hydrochloride. Retrieved from [Link]
-
LKT Laboratories, Inc. (2020, June 11). Safety Data Sheet: Mecamylamine Hydrochloride. Retrieved from [Link]
-
McKay, C. (2018, September 4). USP Chapter <800>: Personal Protective Equipment. Pharmacy Times. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mecamylamine-d3 Hydrochloride. PubChem. Retrieved from [Link]
-
Drugs.com. (2025, November 24). Mecamylamine Uses, Side Effects & Warnings. Retrieved from [Link]
-
University of Arizona. (2015, March 10). LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (2026, February 4). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
University of Iowa. (2024, August 4). Common Personal Protective Equipment. Environmental Health & Safety. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NIH Waste Disposal Guide at Bayview Campus. Retrieved from [Link]
-
World Health Organization & UNHCR. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. fishersci.com [fishersci.com]
- 7. safety.rochester.edu [safety.rochester.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. research.arizona.edu [research.arizona.edu]
- 12. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
